4-amino-3-chlorophenylboronic acid pinacol ester
Description
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Properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOYZKPTUJSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656997 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721960-43-6 | |
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-chlorobenzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-amino-3-chlorophenylboronic acid pinacol ester: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-3-chlorophenylboronic acid pinacol ester is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic amino group, a reactive boronic ester, and a strategically positioned chlorine atom, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and an exploration of its pivotal role in the development of targeted therapeutics, particularly as a precursor to inhibitors of the PI3K/Akt/mTOR signaling pathway.
Core Chemical Properties
This compound, also known by its systematic name 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a stable, solid organic compound. The pinacol ester group enhances the stability and handling of the boronic acid, preventing premature decomposition and facilitating its use in a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 721960-43-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [1][2][3][4] |
| Molecular Weight | 253.53 g/mol | [2] |
| Appearance | Solid | [2][4] |
| Melting Point | Not available (often cited as N/A) | [2] |
| Boiling Point (Predicted) | 360.3 ± 32.0 °C | |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate. | [5] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C. Keep in a dark place. | [4] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the palladium-catalyzed cross-coupling of a suitable halogenated aniline derivative with a diboron reagent.
General Synthesis Protocol: Miyaura Borylation
This protocol outlines the synthesis of this compound from 2-chloro-4-iodoaniline and bis(pinacolato)diboron.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound via Miyaura borylation.
Methodology:
-
Reaction Setup: To a solution of 2-chloro-4-iodoaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in anhydrous dioxane, add potassium acetate (3.0 eq).
-
Degassing: Bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a catalytic amount of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by silica gel column chromatography to yield the desired this compound.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[6][7][8]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.02-0.10 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and an aqueous solution of the base.[6]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: After filtering, concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure coupled product.
Application in Drug Discovery: A Precursor to PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[9][10] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] this compound serves as a crucial building block in the synthesis of a variety of kinase inhibitors that target this pathway.[9][11] The substituted aniline moiety can be incorporated into heterocyclic scaffolds that bind to the ATP-binding pocket of these kinases.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by therapeutics derived from this compound.
The general structure of these inhibitors often involves a heterocyclic core, which is functionalized with the 4-amino-3-chlorophenyl group through a Suzuki-Miyaura coupling. The amino group can then be further modified to optimize binding affinity and pharmacokinetic properties. The chlorine atom can provide additional interactions within the kinase active site or be used as a handle for further synthetic modifications.
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures through robust and well-established reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. The successful application of this building block in the development of potent kinase inhibitors for the PI3K/Akt/mTOR pathway underscores its importance in the ongoing search for novel cancer therapeutics. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and innovation in the field.
References
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR 721960-43-6 [sigmaaldrich.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. This compound | 721960-43-6 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
4-amino-3-chlorophenylboronic acid pinacol ester CAS number 721960-43-6
CAS Number: 721960-43-6
This technical guide provides a comprehensive overview of 4-amino-3-chlorophenylboronic acid pinacol ester, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, provides exemplary experimental protocols for its application, and visualizes key synthetic processes.
Physicochemical Properties
This compound is a stable, solid organic compound. The pinacol ester group enhances its stability and handling properties compared to the corresponding free boronic acid.[1] It is typically stored under an inert atmosphere at 2–8 °C.[1]
Below is a summary of its key physicochemical data:
| Property | Value | Source(s) |
| CAS Number | 721960-43-6 | [1][2] |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [1][2] |
| Molecular Weight | 253.53 g/mol | |
| Appearance | Solid | |
| Boiling Point | 360.3 ± 32.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.29 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2–8 °C, under inert gas | [1] |
Core Applications in Synthesis
The primary utility of this compound lies in its function as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions: This compound is a frequently used reagent in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for synthesizing biaryls, a common motif in pharmaceuticals and agrochemicals.[1][3] The presence of both an amino group and a chlorine atom on the phenyl ring allows for further functionalization, making it a valuable building block for creating complex molecular architectures.[3]
Other Applications: Beyond Suzuki couplings, the amino group can be readily modified through acylation or alkylation, opening avenues for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds.[3] It serves as a foundational component in the development of new therapeutic agents, agrochemicals, and advanced materials.[1]
Experimental Protocols
The following are representative experimental protocols. Researchers should adapt these methods based on their specific substrates and laboratory conditions.
Protocol 1: General Synthesis of an Arylboronic Acid Pinacol Ester
This protocol outlines a general method for the synthesis of arylboronic acid pinacol esters from an aryl halide, which is a common pathway for producing compounds like this compound.
Materials:
-
Aryl Halide (e.g., 2-Chloro-4-iodoaniline)
-
Bis(pinacolato)diboron
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., Potassium Acetate, K₂CO₃)
-
Anhydrous Solvent (e.g., DMF, Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and the base (3.0 equiv.).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst (typically 2-5 mol%) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylboronic acid pinacol ester.[5]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide.
Materials:
-
This compound (1.0-1.2 equiv.)
-
Aryl Halide (e.g., an iodochromone, 1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Aqueous Base (e.g., 2M K₂CO₃, NaHCO₃)
-
Solvent system (e.g., DMF, Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the palladium catalyst (2-5 mol%).
-
Purge the flask with an inert gas.
-
Add the organic solvent, followed by the aqueous base solution.
-
Heat the biphasic mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid or oil by flash chromatography or recrystallization to obtain the pure biaryl product.
Visualizations: Synthetic Workflows
The following diagrams illustrate the key synthetic processes involving this compound.
Caption: Synthesis of the target compound via Miromoto borylation.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-3-chlorophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the synthesis of 4-amino-3-chlorophenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. This document details the most common and effective synthetic route, the Miyaura borylation, and explores a potential alternative Grignard-based method. Included are detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to assist researchers in the successful preparation of this important compound.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups: a boronic ester, an amino group, and a chloro substituent. The boronic ester moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The amino group provides a site for further functionalization, such as amide bond formation, while the chloro group can influence the electronic properties and metabolic stability of the final compound. This unique combination of functionalities makes it an attractive starting material for the construction of complex molecular architectures found in many pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₁₇BClNO₂ |
| Molecular Weight | 253.53 g/mol |
| CAS Number | 721960-43-6 |
| Appearance | Solid |
Synthetic Routes
The synthesis of this compound can be primarily achieved through two main strategies: the Miyaura borylation of a corresponding aryl halide and a Grignard reagent-based approach.
Route 1: Miyaura Borylation (Preferred Method)
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides. This method is generally preferred due to its high functional group tolerance and milder reaction conditions compared to traditional organometallic methods. The most common starting material for this synthesis is 4-bromo-2-chloroaniline.
Caption: Miyaura borylation of 4-bromo-2-chloroaniline.
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-Bromo-2-chloroaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Petroleum ether
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chloroaniline (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the crude mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., 98:2) to afford the pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74% | [1] |
Route 2: Grignard Reagent Formation and Borylation
An alternative approach involves the formation of a Grignard reagent from a dihaloaniline derivative, followed by reaction with a trialkyl borate and subsequent esterification with pinacol. While this method can be effective, it often requires more stringent anhydrous conditions and may be less tolerant of certain functional groups. A detailed protocol for the synthesis of the non-chlorinated analog, 4-aminophenylboronic acid pinacol ester, is available and can be adapted.[2]
Caption: Grignard-based synthesis of the target molecule.
-
Protection of the Amino Group (Optional but Recommended): The amino group of 4-bromo-2-chloroaniline may need to be protected to prevent interference with the Grignard reagent formation.
-
Grignard Reagent Formation: The protected dihaloaniline is reacted with magnesium turnings or a suitable organolithium reagent to form the corresponding Grignard reagent. This step must be performed under strictly anhydrous conditions.
-
Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperature.
-
Hydrolysis and Esterification: The resulting borate ester is hydrolyzed under acidic conditions to the boronic acid, which is then esterified with pinacol to yield the final product.
-
Deprotection: If a protecting group was used, it is removed in the final step.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), a broad singlet for the amino protons, and a characteristic singlet for the twelve methyl protons of the pinacol group (around 1.3 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon atoms of the pinacol group (around 84 ppm for the quaternary carbons and 25 ppm for the methyl carbons). The carbon attached to the boron atom may show a broad signal or be difficult to observe. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (253.53 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observable. |
Applications in Drug Development
This compound is a versatile building block for the synthesis of a variety of pharmaceutical compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds, which are common motifs in many approved drugs. The amino group can be further elaborated to introduce pharmacophoric features or to attach the molecule to a larger scaffold.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound. The Miyaura borylation of 4-bromo-2-chloroaniline is presented as the most reliable and efficient method, with a detailed experimental protocol provided. An alternative Grignard-based route has also been discussed. By following the procedures outlined in this document, researchers and drug development professionals can confidently synthesize this valuable intermediate for their research and development activities. The provided data and diagrams serve as a practical resource for the successful execution and understanding of this important chemical transformation.
References
A Technical Guide to 4-Amino-3-chlorophenylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-chlorophenylboronic acid pinacol ester, also known as 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, featuring a nucleophilic amino group, a chloro substituent, and a boronic ester moiety, makes it an invaluable building block for the construction of complex molecular architectures. This guide provides an in-depth overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its primary application as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Experimental protocols, quantitative data, and its strategic role in the drug discovery workflow are presented to support its use in pharmaceutical and materials science research.
Molecular Structure and Physicochemical Properties
This compound is a stable, solid organic compound. The pinacol ester group enhances its stability and solubility in organic solvents compared to the corresponding free boronic acid, facilitating easier handling and purification.[1]
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇BClNO₂ | [2][3] |
| Molecular Weight | 253.54 g/mol | [1][2] |
| CAS Number | 721960-43-6 | [2][4] |
| Appearance | Solid (typically off-white to tan) | [2] |
| Synonyms | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | [1] |
| InChI Key | BEXOYZKPTUJSCZ-UHFFFAOYSA-N | [2] |
| SMILES | CC1(C)OB(OC1(C)C)C2=CC(Cl)=C(N)C=C2 | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light. | [2] |
Synthesis of this compound
The compound is commonly synthesized via a palladium-catalyzed borylation reaction (Miyaura borylation) of a halogenated aniline precursor with a diboron reagent. A reliable method starts from 4-bromo-2-chloroaniline and bis(pinacolato)diboron.
Experimental Protocol: Synthesis
This protocol is based on a reported procedure with a yield of 74%.
-
Preparation: To a reaction vessel, add 4-bromo-2-chloroaniline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Inerting: Suspend the solids in anhydrous 1,4-dioxane. Purge the mixture with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] It enables the coupling of the 4-amino-3-chlorophenyl moiety to various aryl, heteroaryl, or vinyl halides and triflates. This reaction is fundamental to the synthesis of biaryl and substituted aromatic structures found in many pharmaceuticals, agrochemicals, and advanced materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a typical Suzuki-Miyaura reaction. Researchers must optimize conditions based on the specific coupling partners.
-
Reactant Setup: In a reaction flask, combine the aryl halide (e.g., aryl bromide, 1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Inerting and Solvent Addition: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling with argon or nitrogen for at least 20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or PdCl₂(dppf), 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.
Table 2: Representative Suzuki-Miyaura Reaction Parameters
| Component | Example | Role |
| Aryl Halide | Aryl Bromide, Aryl Iodide | Electrophilic coupling partner |
| Boronic Ester | 4-Amino-3-chlorophenylboronic acid... | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates catalytic cycle |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic ester |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and reagents |
| Temperature | 80 - 110 °C | Provides activation energy |
Quantitative Data
While detailed, peer-reviewed spectral data for this specific compound is not widely published, the following tables provide expected values based on its known structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃) | ~7.5-7.7 ppm: Aromatic protons ortho to the boron group. ~6.7-6.9 ppm: Aromatic proton ortho to the amino group. ~4.0-4.5 ppm: Broad singlet for -NH₂ protons. ~1.35 ppm: Sharp singlet for the 12 methyl protons of the pinacol group. |
| ¹³C NMR (CDCl₃) | ~150-155 ppm: Aromatic carbon attached to the amino group. ~135-140 ppm: Aromatic carbons ortho to the boron group. ~115-120 ppm: Aromatic carbons ortho/para to the amino group. ~83-85 ppm: Quaternary carbons of the pinacol ester (O-C(CH₃)₂). ~24-25 ppm: Methyl carbons of the pinacol group. |
| FT-IR (KBr, cm⁻¹) | 3350-3500: N-H stretching (amine). 2900-3000: C-H stretching (aliphatic). ~1600: N-H scissoring and C=C stretching (aromatic). 1340-1380: Strong B-O stretching (boronate ester). 1000-1150: C-O stretching. 700-800: C-Cl stretching. |
| Mass Spec. (ESI+) | m/z ~254.1: Expected for [M+H]⁺ (C₁₂H₁₈BClNO₂⁺). The spectrum will exhibit a characteristic isotopic pattern due to the presence of Chlorine (³⁵Cl/³⁷Cl) and Boron (¹⁰B/¹¹B). |
Role in Drug Discovery & Development Workflow
This reagent is a strategic starting material in the lead optimization phase of drug discovery. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is not an exhaustive safety list. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a high-value chemical intermediate with significant applications in synthetic organic chemistry. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and potential for further functionalization make it an essential tool for researchers in drug development and materials science. The protocols and data provided in this guide serve as a comprehensive resource for the effective utilization of this versatile building block.
References
Technical Guide: Stability and Storage of 4-amino-3-chlorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-amino-3-chlorophenylboronic acid pinacol ester. The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this compound to ensure its integrity and performance in various applications, including as a key building block in medicinal chemistry and organic synthesis.
Core Concepts of Stability
This compound, like other arylboronic acid pinacol esters, offers greater stability compared to its corresponding boronic acid. The pinacol ester group protects the boron atom from common degradation pathways such as dehydration to form boroxines. However, the compound remains susceptible to certain environmental factors, primarily moisture, which can lead to hydrolysis.
The primary degradation pathway for this compound is the hydrolysis of the boron-oxygen bond, which results in the formation of 4-amino-3-chlorophenylboronic acid and pinacol.[1] This process is influenced by several factors including the presence of water, the pH of the environment, and the electronic properties of the substituents on the phenyl ring. The presence of the electron-donating amino group in the para-position is expected to decrease the Lewis acidity of the boron atom, thereby slowing the rate of hydrolysis compared to unsubstituted or electron-withdrawn phenylboronic acid pinacol esters.
Recommended Storage and Handling
To maintain the quality and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions: Vendor recommendations consistently advise storing the compound under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon.
-
Light: In a dark place, protected from light.
Handling:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Keep the container tightly closed when not in use to minimize exposure to moisture and air.
-
Use dry solvents and reagents when working with the compound to prevent hydrolysis.
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in publicly accessible literature. Stability profiles are often determined by the end-user based on their specific application and formulation. However, forced degradation studies can provide valuable insights into the compound's stability under various stress conditions.
The following table illustrates the type of data that would be generated from a comprehensive stability study. Note: The data presented below is exemplary and intended to serve as a template for data presentation.
| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Products Identified |
| Thermal | % Degradation | 4-amino-3-chlorophenylboronic acid | |||
| 60°C | Assay (%) | ||||
| Humidity | % Degradation | 4-amino-3-chlorophenylboronic acid | |||
| 25°C / 75% RH | Assay (%) | ||||
| Photolytic | % Degradation | Minor unidentified impurities | |||
| 1.2 million lux hours | Assay (%) | ||||
| Acidic | % Degradation | 4-amino-3-chlorophenylboronic acid | |||
| 0.1 M HCl (aq) | Assay (%) | ||||
| Basic | % Degradation | 4-amino-3-chlorophenylboronic acid | |||
| 0.1 M NaOH (aq) | Assay (%) | ||||
| Oxidative | % Degradation | Minor unidentified impurities | |||
| 3% H₂O₂ (aq) | Assay (%) |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable and reproducible data. The following are model protocols for a forced degradation study and the development of a stability-indicating HPLC method.
Forced Degradation Study Protocol
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile, water, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers/ovens
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve in acetonitrile, and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions. After the exposure period, prepare solutions of both the exposed and control samples at a concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop and validate a reversed-phase HPLC method capable of separating this compound from its degradation products, particularly 4-amino-3-chlorophenylboronic acid.
Challenges: A significant challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis.[2] This can lead to inaccurate quantification of the parent compound and its hydrolytic degradant.
Mitigation Strategies:
-
Sample Diluent: Use an aprotic solvent such as acetonitrile for sample preparation to minimize hydrolysis prior to injection.
-
Column Chemistry: Employ a column with low residual silanol activity to reduce on-column hydrolysis.
-
Mobile Phase: Avoid acidic modifiers that can accelerate hydrolysis. A neutral or slightly basic mobile phase may be more suitable.
Example HPLC Parameters:
-
Column: A column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its more polar degradant (e.g., start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Visualizations
Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Study
Caption: General experimental workflow for a forced degradation stability study.
Logical Diagram for Storage and Handling
Caption: Recommended storage and handling practices to ensure compound stability.
References
Technical Guide: Characterization of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and expected analytical data.
Core Compound Properties
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a substituted aniline derivative containing a boronic acid pinacol ester. This functional group arrangement makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BClNO₂ |
| Molecular Weight | 253.53 g/mol |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Insoluble in water. |
| CAS Number | Not readily available |
Synthesis Protocol: Miyaura Borylation
A common and effective method for the synthesis of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is the Miyaura borylation of 4-bromo-2-chloroaniline.
Experimental Workflow
Caption: Synthetic workflow for 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Detailed Methodology
-
Reagents and Materials:
-
4-bromo-2-chloroaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Anhydrous 1,4-dioxane or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-chloroaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add PdCl₂(dppf) (0.03 equiv) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dioxane (or DMSO) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
-
Analytical Characterization Data (Predicted)
The following tables summarize the predicted analytical data for 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This data is based on the analysis of its chemical structure and comparison with similar molecules. Experimental verification is recommended.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Ar-H |
| ~7.50 | dd | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~4.20 | br s | 2H | -NH₂ |
| 1.34 | s | 12H | -C(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-NH₂ |
| ~138.0 | C-H |
| ~135.0 | C-H |
| ~120.0 | C-Cl |
| ~115.0 | C-H |
| Not observed | C-B |
| 83.9 | -O-C(CH₃)₂ |
| 24.8 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretch |
| 2978, 2930 | C-H stretch (aliphatic) |
| ~1620 | N-H bend |
| ~1580, 1480 | C=C stretch (aromatic) |
| ~1360 | B-O stretch |
| ~1140 | C-O stretch |
| ~850 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 253.10 | [M]⁺ (for ³⁵Cl) |
| 255.10 | [M+2]⁺ (for ³⁷Cl) |
Logical Relationship of Synthesis and Characterization
Caption: Relationship between synthesis and characterization of the target compound.
This technical guide provides a foundational understanding of the synthesis and characterization of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Researchers are encouraged to use this information as a starting point for their work and to perform their own experimental verification of the presented data.
Fundamental Reactivity of 4-Amino-3-chlorophenylboronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chlorophenylboronic acid pinacol ester is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.[1] Its structure, featuring a nucleophilic amino group, a reactive boronic ester, and a halogenated aryl ring, allows for a diverse range of chemical transformations. The pinacol ester functionality enhances the stability and handling of the otherwise labile boronic acid.[1] This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its participation in key cross-coupling reactions, the chemoselectivity of its reactive sites, and its application in the synthesis of biologically active molecules.
Core Reactivity and Chemoselectivity
The primary utility of this compound lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The two main reactive centers are the carbon-boron (C-B) bond of the pinacol boronate and the carbon-chlorine (C-Cl) bond. The reactivity of these sites can be selectively addressed by carefully choosing the reaction conditions.
Suzuki-Miyaura Coupling (C-B Bond Reactivity): The boronic ester is primarily employed in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1] This reaction is highly efficient for coupling with a wide range of aryl and heteroaryl halides. The general reactivity trend for the halide coupling partner is I > Br > OTf > Cl.[2]
Buchwald-Hartwig Amination (N-H Bond Reactivity): The amino group can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form new carbon-nitrogen bonds with aryl halides.[3][4]
Chemoselective Coupling of the C-Cl Bond: While the C-B bond is generally more reactive in Suzuki-Miyaura coupling, the C-Cl bond can also participate in cross-coupling reactions. Selective reaction at the C-Cl bond in the presence of the boronic ester can be achieved, particularly with electron-rich coupling partners or by using specific catalyst systems that favor the oxidative addition to the C-Cl bond.[5][6] The choice of palladium catalyst, ligand, and base is crucial in directing the chemoselectivity of the reaction. For instance, sterically hindered biarylphosphine ligands often favor the coupling of aryl chlorides.[5]
Data Presentation: Representative Reaction Conditions and Yields
While extensive quantitative data for a wide range of substrates coupled with this compound is not available in a single comprehensive study, the following tables summarize representative conditions and yields for key reaction types based on analogous systems.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Boronic Acid Pinacol Esters
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 85 | 12 | 95 | [7] |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 | [8] |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | [5] |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 16 | 75 | [9] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | 110 | 16 | 65 | [10] |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [11] |
| 3 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 12 | 92 | [12] |
| 4 | 2-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 78 | [11] |
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving this compound. These are based on established procedures for similar substrates and should be optimized for specific cases.[7][8][10][11]
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with this compound
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl chloride and this compound to the flask.
-
Seal the flask, remove from the glovebox, and add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 15-20 minutes to allow for catalyst activation.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 3: N-Boc Protection of the Amino Group
In reactions where the amino group might interfere, for instance, by acting as a competitive nucleophile or by deactivating the catalyst, protection as a tert-butyl carbamate (Boc) group is a common strategy.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Visualization of Reaction Workflows and Biological Pathways
Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Synthesis: PI3K/Akt/mTOR Signaling Pathway
This compound and its analogs are valuable building blocks for the synthesis of kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its orthogonal reactive sites allow for selective functionalization through well-established cross-coupling methodologies. A thorough understanding of the factors governing the chemoselectivity of its C-B and C-Cl bonds, as well as the reactivity of its amino group, is crucial for its effective application in the synthesis of complex target molecules, particularly in the realm of medicinal chemistry. The provided protocols and data serve as a foundational guide for researchers to harness the full synthetic potential of this valuable reagent.
References
- 1. lookchem.com [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Advancement of Substituted Phenylboronic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and evolving applications of substituted phenylboronic acid esters. From their initial synthesis to their current role in cutting-edge drug development and materials science, this document provides a comprehensive overview of the core chemistry, key experimental protocols, and biological significance of this versatile class of compounds.
A Historical Overview: From Serendipity to Rational Design
The journey of substituted phenylboronic acid esters began with the foundational discovery of boronic acids. In 1860, Edward Frankland reported the first synthesis of a boronic acid.[1] This was followed by the preparation of benzeneboronic acid in 1880 by Michaelis and Becker, who synthesized benzeneboronyl dichloride by heating boron trichloride and diphenyl mercury, which was then hydrolyzed to the corresponding acid.[2]
Early synthetic methods, such as the reaction of phenylmagnesium bromide with trimethyl borate, were often plagued by low yields.[3] A significant advancement came with the development of the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to couple boronic acids or esters with organic halides.[3] This reaction, discovered by Akira Suzuki and his colleagues, revolutionized the formation of carbon-carbon bonds and opened up new avenues for the synthesis of complex organic molecules, including substituted phenylboronic acid esters.
Further innovations in synthetic methodology, such as iridium-catalyzed C-H borylation, have provided more direct and efficient routes to these compounds. These modern techniques allow for the introduction of the boronic ester group onto a phenyl ring with high regioselectivity and functional group tolerance, paving the way for the creation of diverse libraries of substituted phenylboronic acid esters for various applications.
Synthetic Methodologies: A Practical Guide
The synthesis of substituted phenylboronic acid esters can be achieved through several key methods. The choice of method often depends on the desired substitution pattern, the starting materials available, and the required scale of the reaction.
Grignard Reaction with Trialkyl Borates
One of the most established methods for the synthesis of phenylboronic acids and their subsequent conversion to esters involves the reaction of a phenyl Grignard reagent with a trialkyl borate, typically trimethyl borate. The resulting boronic ester can then be hydrolyzed to the boronic acid or used directly.
Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction
-
Materials: Magnesium turnings, iodine crystal (as initiator), bromobenzene, anhydrous diethyl ether, trimethyl borate, sulfuric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
After the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.
-
Add a solution of trimethyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolyze the reaction mixture by carefully adding it to a stirred solution of sulfuric acid in ice.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenylboronic acid.
-
The crude product can be purified by recrystallization.[4]
-
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of substituted biaryls, where a substituted phenylboronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Iodoanisole with Phenylboronic Acid
-
Materials: 4-Iodoanisole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a Schlenk flask, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol).[2]
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for the desired time (e.g., 1-4 hours).[2]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Boronic Acid Pinacol Esters
Pinacol esters of phenylboronic acids are often preferred in organic synthesis due to their stability and ease of handling compared to the free boronic acids.
Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid Pinacol Ester
-
Materials: 4-Formylphenylboronic acid, pinacol, toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-formylphenylboronic acid (33.3 mmol) and pinacol (33.3 mmol) in toluene (25 mL).[5]
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.[5]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The product often crystallizes upon concentration and can be collected by filtration.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of substituted phenylboronic acid esters, highlighting their synthetic yields and biological activities.
Table 1: Synthesis Yields of Selected Substituted Phenylboronic Acid Esters
| Compound | Synthetic Method | Yield (%) | Reference |
| Phenylboronic acid | Grignard Reaction | ~80% | [2] |
| 4-Methoxybiphenyl | Suzuki-Miyaura Coupling | Varies with catalyst and time | [2] |
| 4-Cyanophenylboronic acid | From 4-formylphenylboronic acid | 87% | [5] |
| Dipeptidyl boronic ester | Peptide coupling | Moderate to high | [2] |
Table 2: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Dipeptidyl boronic acid (cpd 15) | Proteasome | 4.60 | - | [2] |
| Bortezomib | Proteasome | 7.05 | - | [2] |
| Phenylboronic acid derivative (lead 1) | AmpC β-lactamase | - | 83 | [6] |
| 4-carboxy-derivative (cpd 11) | AmpC β-lactamase | - | 18 | [6] |
Role in Drug Discovery and Development
Substituted phenylboronic acid esters have emerged as a significant class of compounds in medicinal chemistry, primarily due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols. This property has been exploited in the design of enzyme inhibitors and targeted drug delivery systems.
Enzyme Inhibition
The boronic acid group can act as a transition-state analog inhibitor of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue. A prominent example is Bortezomib (Velcade®), a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma.[7] The synthesis of such dipeptidyl boronic acids often involves the coupling of an amino acid with a boronic acid-containing fragment, followed by deprotection steps.[2]
Targeted Drug Delivery
The ability of phenylboronic acids to form esters with cis-diols is the basis for their use in targeted drug delivery systems. Sialic acid residues are often overexpressed on the surface of cancer cells. Phenylboronic acid-functionalized nanoparticles can selectively bind to these sialic acid residues, leading to enhanced accumulation of the drug-loaded nanoparticles at the tumor site.[8]
These drug delivery systems are often designed to be responsive to the tumor microenvironment. For example, some systems are designed to release their drug payload in response to the lower pH or higher levels of reactive oxygen species (ROS) found in tumors.[3]
Experimental Workflow: Evaluation of Phenylboronic Acid-Functionalized Nanoparticles
References
- 1. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4-amino-3-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-3-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key motifs in numerous pharmaceutical agents and agrochemicals.[1] The pinacol ester functionality enhances the stability and ease of handling of the boronic acid, making it a preferred reagent in organic synthesis.
Principle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide or triflate. The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.
Applications in Medicinal Chemistry and Drug Discovery
The 4-amino-3-chlorophenyl moiety is a valuable scaffold in medicinal chemistry. The presence of the amino group provides a handle for further functionalization, while the chlorine atom can influence the electronic properties and metabolic stability of the final compound. This building block has been utilized in the synthesis of various biologically active molecules, including kinase inhibitors.
Experimental Protocols and Data
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3,5-dimethyl-1H-pyrazole | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 74 |
| 2 | 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | High (qualitative) |
| 3 | General Aryl Bromide | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | Good (qualitative) |
Detailed Experimental Protocol: Synthesis of 4-(4-amino-3-chlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with 4-bromo-3,5-dimethyl-1H-pyrazole.
Materials and Reagents:
-
This compound
-
4-bromo-3,5-dimethyl-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.1 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality of base | - Use fresh catalyst- Ensure thorough degassing of the solvent- Use freshly opened or properly stored base |
| Protodeboronation | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents where appropriate- Minimize reaction time once the starting material is consumed |
| Homocoupling of Boronic Ester | - High catalyst loading- Presence of oxygen | - Reduce catalyst loading- Maintain a strict inert atmosphere |
Safety Information
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
For detailed safety information, refer to the Safety Data Sheet (SDS) of each reagent.
References
Application of 4-amino-3-chlorophenylboronic Acid Pinacol Ester in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Amino-3-chlorophenylboronic acid pinacol ester is a valuable and versatile building block in the synthesis of modern agrochemicals, particularly herbicides. Its unique structure, featuring an aniline ring substituted with both a chlorine atom and a boronic acid pinacol ester group, makes it an ideal precursor for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This reagent has been instrumental in the development of the arylpicolinate class of herbicides, which includes the commercial products halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). These herbicides are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible weed species.[1][2] The 4-amino-3-chlorophenyl moiety introduced by this building block is a key structural feature of these herbicides, contributing to their high efficacy and selectivity.
The primary application of this compound in agrochemical development is in the synthesis of herbicidally active arylpicolinate molecules. The general synthetic strategy involves the Suzuki-Miyaura coupling of the boronic acid pinacol ester with a functionalized pyridine derivative. This reaction forms the core biaryl structure of the herbicide. Subsequent chemical modifications can then be performed to yield the final active ingredient.
The resulting arylpicolinate herbicides have demonstrated excellent control of a broad spectrum of broadleaf weeds, including those that have developed resistance to other herbicide modes of action.[1] Their systemic action, being absorbed by both foliage and roots and translocated throughout the plant, ensures effective weed control.[3]
Quantitative Data on Herbicidal Activity
The following table summarizes the herbicidal efficacy of florpyrauxifen-benzyl, an agrochemical synthesized using a derivative of 4-amino-3-chlorophenylboronic acid, against various weed species. The data is presented as GR50 values, which represent the herbicide concentration required to cause a 50% reduction in plant growth.
| Weed Species | Common Name | GR50 (g ai/ha) | Reference |
| Echinochloa crus-galli | Barnyardgrass | 4.14 ± 0.15 | [4] |
| Eclipta prostrata | Yerbadetajo | 0.38 ± 0.01 | [4] |
| Echinochloa crus-galli | Barnyardgrass (baseline) | 4.9 | [5] |
| Echinochloa crus-galli var. mitis | Barnyardgrass (baseline) | 5.0 | [5] |
| Echinochloa colona (glyphosate-susceptible) | Junglerice | 98 | [5] |
| Echinochloa colona (glyphosate-resistant, ET2) | Junglerice | 1098 | [5] |
| Echinochloa colona (glyphosate-resistant, ET4) | Junglerice | 1220 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in the Synthesis of Arylpicolinate Herbicides
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable pyridine coupling partner to form the core structure of arylpicolinate herbicides.
Materials:
-
This compound
-
Substituted 6-halopyridine-2-carboxylate derivative (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the substituted 6-halopyridine-2-carboxylate derivative (1.1 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylpicolinate compound.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Synthetic Auxin Herbicides
Synthetic auxin herbicides, including the arylpicolinates derived from this compound, mimic the natural plant hormone auxin. They bind to auxin receptors, primarily the F-box proteins TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors. This derepresses auxin response factors (ARFs), resulting in the uncontrolled expression of auxin-responsive genes, which ultimately leads to phytotoxicity and plant death.
References
Application Notes and Protocols for Suzuki Coupling of 4-amino-3-chlorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-amino-3-chlorophenylboronic acid pinacol ester. This versatile building block is particularly valuable in the synthesis of complex biaryl and heteroaryl structures, which are prominent motifs in many pharmaceutical agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1] this compound is a useful bifunctional reagent that allows for the introduction of a substituted aniline moiety into a target molecule. The resulting 2-amino-3-chlorobiaryl scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.
Application in Drug Discovery: Targeting Receptor Tyrosine Kinases (RTKs)
Substituted biaryl compounds are key pharmacophores in a variety of therapeutic agents, including inhibitors of receptor tyrosine kinases (RTKs).[2][3] RTKs are cell surface receptors that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism.[4] Aberrant activation of RTKs, such as RON and c-Met, is implicated in the progression of various cancers, making them important targets for drug development.[2][3] The synthesis of biaryl molecules via Suzuki coupling is a cornerstone in the generation of libraries of potential RTK inhibitors for screening and lead optimization.[5]
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Design, synthesis and RON receptor tyrosine kinase inhibitory activity of new head groups analogs of LCRF-0004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors [Antitumor Agents] | TCI AMERICA [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using 4-amino-3-chlorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The targeted synthesis of these compounds is therefore of critical importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds.[1][2][3] This application note provides detailed protocols and data for the synthesis of biaryl compounds utilizing 4-amino-3-chlorophenylboronic acid pinacol ester as a key building block. This reagent is particularly valuable as it introduces a functionalized aniline moiety, a common feature in bioactive molecules, particularly kinase inhibitors.[4][5]
The pinacol ester of boronic acid offers enhanced stability and ease of handling compared to the corresponding free boronic acid.[6][7] The protocols outlined below are designed to be robust and applicable to a range of aryl halide coupling partners, providing a reliable pathway to novel biaryl structures for screening and lead optimization in drug discovery programs.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled based on established methodologies for similar substrates and serves as a guide for expected outcomes.[8][9]
| Entry | Aryl Halide Partner | Product | Representative Yield (%) |
| 1 | 4-Bromoanisole | 4'-Amino-3'-chloro-4-methoxybiphenyl | 85 |
| 2 | 3-Bromopyridine | 3-(4-Amino-3-chlorophenyl)pyridine | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-Amino-3'-chloro-4-(trifluoromethyl)biphenyl | 82 |
| 4 | 2-Chloropyrazine | 2-(4-Amino-3-chlorophenyl)pyrazine | 75 |
| 5 | Methyl 4-iodobenzoate | Methyl 4'-(4-amino-3-chlorophenyl)benzoate | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
4-Amino-3-chlorophenylboronic acid, pinacol ester
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add 4-amino-3-chlorophenylboronic acid, pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[10]
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using the described Suzuki-Miyaura coupling protocol.
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
Biaryl compounds synthesized from this compound are valuable scaffolds for the development of kinase inhibitors.[4][5] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. The synthesized biaryl compounds can be further functionalized to target key kinases within this pathway, such as PI3K or Akt.
The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, highlighting the points of intervention for potential kinase inhibitors derived from the synthesized biaryl scaffolds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
4-amino-3-chlorophenylboronic acid pinacol ester as a building block in medicinal chemistry
Introduction
4-amino-3-chlorophenylboronic acid pinacol ester is a versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional nature, possessing an amino group, a chloro substituent, and a boronic acid pinacol ester, allows for the strategic and efficient construction of complex molecular architectures. This reagent is particularly prominent in the synthesis of kinase inhibitors, where the substituted aniline moiety can be elaborated to interact with key residues in the ATP-binding pocket of various kinases. This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in the synthesis of Axl and PI3K/Akt/mTOR pathway inhibitors.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid ester and an aryl or heteroaryl halide, providing a robust method for the synthesis of biaryl and heteroaryl-aryl scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules.
Synthesis of Axl Receptor Tyrosine Kinase Inhibitors
The Axl receptor tyrosine kinase is a key player in tumor progression, metastasis, and drug resistance, making it an attractive target for cancer therapy. Several classes of Axl inhibitors have been developed, with many featuring a substituted phenyl group linked to a heterocyclic core. This compound serves as a crucial precursor for introducing the 4-amino-3-chlorophenyl moiety, which can be further functionalized to optimize binding to the Axl kinase domain. A notable example is the synthesis of pyrrolo[2,3-d]pyrimidine-based Axl inhibitors.[1]
Development of PI3K/Akt/mTOR Signaling Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of inhibitors targeting this pathway is a major focus of oncology research. The substituted aniline core provided by this compound can be incorporated into various heterocyclic systems to generate potent and selective inhibitors of kinases within this pathway.
Data Presentation: Biological Activity of Synthesized Compounds
The following table summarizes the in vitro biological activity of representative pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds that can be synthesized utilizing building blocks like this compound.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |
| 8a | DDR2 | - | HT-29 | 19.22 |
| 8f | DDR2 | - | HT-29 | 4.55 |
| 8g | DDR2 | - | HT-29 | 4.01 |
| 10a | DDR2 | - | HeLa | Moderately Active |
| 10b | DDR2 | - | MCF-7 | Moderately Active |
Data is based on analogous compounds from the pyrrolo[2,3-d]pyrimidine class and illustrates the potential potency achievable with this scaffold.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Halide
This protocol provides a representative method for the Suzuki-Miyaura coupling, a key reaction for utilizing this compound.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask, add the heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (3.0 eq).
-
Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent to the flask, followed by the palladium catalyst (3-5 mol%).
-
Stir the reaction mixture vigorously at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Signaling Pathways and Experimental Workflow
// Nodes Gas6 [label="Gas6", fillcolor="#FBBC05", fontcolor="#202124"]; Axl [label="Axl Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Survival,\nProliferation,\nMetastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gas6 -> Axl [label=" Binds"]; Axl -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> mTOR [label=" Activates"]; mTOR -> Downstream; }
Caption: Axl Receptor Signaling Pathway// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [label=" Binds"]; RTK -> PI3K [label=" Activates"]; PI3K -> PIP2 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [dir=none, style=dashed]; PIP3 -> Akt [label=" Activates"]; Akt -> mTORC1 [label=" Activates"]; mTORC1 -> CellGrowth; PTEN -> PIP3 [label=" Inhibits", arrowhead=tee]; }
Caption: PI3K/Akt/mTOR Signaling Pathway// Nodes Start [label="Start:\n4-amino-3-chlorophenylboronic\nacid pinacol ester\n+ Heteroaryl Halide", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Suzuki-Miyaura\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screening [label="Biological Screening\n(Kinase Assays, Cell-based Assays)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Coupling; Coupling -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> End; }
Caption: Experimental Workflow for Inhibitor SynthesisReferences
Application Notes and Protocols for C-C Bond Formation with 4-amino-3-chlorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-3-chlorophenylboronic acid pinacol ester is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] The presence of an amino group and a chlorine atom on the phenyl ring makes this building block particularly useful for the synthesis of substituted biaryl compounds, which are common motifs in biologically active molecules. These application notes provide an overview of the reaction conditions and detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halide) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Workflow and Considerations
A typical experimental workflow for a Suzuki-Miyaura coupling reaction using this compound is depicted below. Key to the success of the reaction is the careful selection of the catalyst, ligand, base, and solvent.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation: Reaction Parameters
The selection of appropriate reaction conditions is critical for achieving high yields and purity of the desired biaryl product. The following tables summarize typical ranges for key parameters in Suzuki-Miyaura couplings involving arylboronic acid pinacol esters.
| Parameter | Typical Range | Notes |
| Stoichiometry | ||
| Aryl Halide | 1.0 eq | Limiting reagent. |
| Boronic Ester | 1.1 - 1.5 eq | A slight excess is common to drive the reaction to completion. |
| Base | 2.0 - 3.0 eq | Sufficient base is crucial for the transmetalation step. |
| Catalyst System | ||
| Palladium Precatalyst | 1 - 5 mol% | Lower catalyst loading is preferred for cost-effectiveness. |
| Ligand | 1 - 10 mol% | The choice of ligand can significantly impact reaction efficiency. |
| Reaction Conditions | ||
| Temperature | 80 - 120 °C | Dependent on the reactivity of the coupling partners and the solvent. |
| Reaction Time | 2 - 24 h | Monitored by TLC or LC-MS for completion. |
Key Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Thermal Conditions
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (or other suitable solvent system)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).
-
The vessel is sealed with a septum and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for example, a pre-mixed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), or generate the catalyst in situ by adding palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vessel.
Procedure:
-
In a microwave reaction vessel, combine this compound (1.5 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway in organometallic chemistry. The diagram below illustrates the key steps involved.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality of reagents, insufficient degassing. | Use fresh catalyst and high-purity reagents. Ensure the reaction mixture is thoroughly degassed. |
| Formation of Homocoupled Product | Presence of oxygen, side reactions of the boronic ester. | Maintain a strict inert atmosphere. Optimize reaction temperature and time. |
| Protodeboronation | Presence of water or protic solvents, prolonged reaction time at high temperature. | Use anhydrous solvents if necessary. Monitor the reaction closely and stop when the starting material is consumed. |
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a wide array of biaryl compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Scale-Up Synthesis of Drug Intermediates Using 4-amino-3-chlorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-3-chlorophenylboronic acid pinacol ester is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of complex pharmaceutical intermediates through Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern makes it an essential reagent for accessing specific biaryl structures that are core components of various targeted therapies, including kinase inhibitors. This document provides detailed application notes and scalable protocols for the use of this compound in the synthesis of a key intermediate for BRAF inhibitors, a class of anti-cancer drugs.
Application: Synthesis of a Dabrafenib Intermediate
Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in various cancers such as melanoma.[2][3] A critical step in the synthesis of dabrafenib and its analogues involves the formation of a biaryl linkage, which can be efficiently achieved through a Suzuki-Miyaura coupling reaction. In this application, this compound is coupled with a suitable aryl halide to construct the core structure of the drug molecule.
Reaction Scheme:
Data Presentation: Scale-Up Synthesis of a Key Dabrafenib Intermediate
The following table summarizes the key quantitative data for a representative scale-up synthesis of a dabrafenib intermediate via a Suzuki-Miyaura coupling reaction.
| Parameter | Value |
| Reactants | |
| Aryl Halide (Example) | 2-chloro-5-iodopyrimidine |
| This compound | 1.2 equivalents |
| Catalyst System | |
| Palladium Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene) |
| Catalyst Loading | 2 mol% |
| Reaction Conditions | |
| Base | Potassium Carbonate (K₂CO₃) |
| Base Stoichiometry | 3.0 equivalents |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 - 16 hours |
| Work-up & Purification | |
| Quenching Agent | Water |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Column Chromatography (Silica Gel) |
| Yield and Purity | |
| Isolated Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Scale-Up Suzuki-Miyaura Coupling for a Dabrafenib Intermediate
This protocol describes a general procedure for the gram-scale synthesis of a biaryl intermediate.
Materials:
-
2-chloro-5-iodopyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-iodopyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive flow of nitrogen, add degassed 1,4-dioxane and water (4:1 v/v) to the flask. Stir the mixture for 10 minutes. Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl intermediate.
Visualizations
BRAF Signaling Pathway and Inhibition
The following diagram illustrates the BRAF signaling pathway, which is constitutively activated by the BRAF V600E mutation, and the point of inhibition by BRAF inhibitors like dabrafenib.[1][4][5][6][7][8][9][10][11]
Caption: BRAF signaling pathway and the mechanism of action of Dabrafenib.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for the scale-up synthesis of the drug intermediate.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. medkoo.com [medkoo.com]
- 3. NIH 3D [3d.nih.gov]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BRAF gene signaling pathway [pfocr.wikipathways.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-amino-3-chlorophenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 4-amino-3-chlorophenylboronic acid pinacol ester.
Troubleshooting Guide
This guide is designed to help you methodically identify and resolve common issues encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A low yield in a Suzuki coupling reaction with this specific substrate can often be attributed to several key factors. The presence of both an electron-donating amino group and an electron-withdrawing chloro group, along with the steric bulk of the pinacol ester, creates a unique set of challenges. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Proper degassing of solvents and purging of the reaction vessel are critical.
-
Reagent Quality:
-
Boronic Ester Stability: While pinacol esters are more stable than their corresponding boronic acids, they can still degrade over time. Use fresh, high-purity this compound.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for aryl halides is I > Br > OTf >> Cl.[2] If you are using an aryl chloride, more specialized and highly active catalyst systems may be necessary.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and handled under inert conditions if it is hygroscopic.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Q2: I suspect side reactions are contributing to the low yield. What are the most likely side reactions with this compound and how can I minimize them?
Several side reactions can lower the yield of your desired product. With your specific substrate, the following are the most probable culprits:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. This is a common issue, especially with electron-rich boronic acids.
-
Mitigation Strategies:
-
Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[3] Strong bases can accelerate protodeboronation.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source. Using anhydrous conditions can be beneficial.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic ester or two molecules of the aryl halide.
-
Mitigation Strategies:
-
Oxygen Exclusion: The presence of oxygen can promote the homocoupling of boronic acids.[4] Ensure your reaction is thoroughly degassed.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes reduce the homocoupling of the boronic ester.
-
-
-
Coordination of the Amino Group to the Palladium Catalyst: The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can help prevent the substrate's amino group from strongly coordinating to the palladium.[4]
-
Acid Additive: In some cases, the addition of a mild acid can protonate the amine, preventing its coordination. However, this must be carefully balanced as it can interfere with the base's function.
-
-
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for this specific Suzuki coupling?
The choice of reaction components is critical for success, especially with a challenging substrate like this compound.
Catalyst and Ligand Selection:
For electron-rich and potentially coordinating substrates, modern palladium precatalysts and bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.
| Catalyst/Ligand System | Suitability for this compound | Rationale |
| Pd(PPh₃)₄ | Can be effective but may require higher temperatures and longer reaction times. | A classic catalyst, but less efficient for challenging substrates. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Highly recommended. | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, and can mitigate amine coordination.[4] |
| Palladacycle Precatalysts (e.g., G3-XPhos) | Excellent choice. | Air- and moisture-stable precatalysts that rapidly form the active catalytic species. |
| Pd/C | Can be used, but often less effective for this type of substrate in fine chemical synthesis. | Heterogeneous catalyst that may suffer from lower activity and leaching. |
Base Selection:
The base activates the boronic ester for transmetalation. A careful choice is necessary to promote the reaction without causing significant side reactions.
| Base | Strength | Comments |
| K₃PO₄ | Moderate | Often a good choice for sensitive substrates, as it is less likely to cause protodeboronation.[3] |
| Cs₂CO₃ | Strong | Can be very effective, but may increase the risk of side reactions. |
| K₂CO₃ | Moderate | A common and often effective choice. |
| KF | Weak | Can be beneficial in minimizing protodeboronation.[4] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Generally less effective in promoting the transmetalation step. |
Solvent Selection:
The solvent system plays a crucial role in solubility and reaction kinetics.
| Solvent System | Comments |
| Dioxane / Water | A very common and effective solvent system for Suzuki couplings. |
| Toluene / Water | Another widely used biphasic system. |
| THF / Water | Can be a good alternative to dioxane. |
| DMF or DMAc | Polar aprotic solvents that can be effective but may be more difficult to remove. |
Frequently Asked Questions (FAQs)
Q: Should I be concerned about the chloro-substituent on my boronic ester?
A: The chloro group is an electron-withdrawing group, which can influence the electronic properties of the boronic ester. However, in the context of the Suzuki coupling, its effect is generally less pronounced than that of the electron-donating amino group. The primary challenges with this substrate arise from the amino group and the overall steric and electronic profile.
Q: My product appears to be a complex mixture. What are the likely byproducts?
A: Besides the unreacted starting materials, common byproducts include the protodeboronated starting material (2-chloroaniline), the homocoupled product of your boronic ester, and the homocoupled product of your aryl halide.
Q: How can I effectively purify my final product, given the basic amino group?
A: The basicity of the amino group in your product can be exploited for purification.
-
Acid-Base Extraction: After the initial workup to remove the bulk of the reaction components, you can dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting with an organic solvent should yield your purified product.
-
Column Chromatography: If chromatography is necessary, be aware that the basic amino group can cause tailing on silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound:
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst like XPhos Pd G3, 1-5 mol%)
-
Ligand (if using a separate palladium source, e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, aryl halide, palladium catalyst, ligand (if applicable), and base.
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction as described above.
Visualization of the Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-chlorophenylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-3-chlorophenylboronic acid pinacol ester. The following sections offer insights into optimizing reaction conditions, particularly for Suzuki-Miyaura cross-coupling reactions, and addressing common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent primarily used in organic synthesis. Its most common application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is crucial for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of an amino group and a chloro-substituent on the phenyl ring, along with the stable pinacol ester, makes it a valuable building block for creating diverse molecular architectures with potential therapeutic properties.[1][2]
Q2: What are the key challenges when using this compound in Suzuki-Miyaura coupling?
Researchers may encounter several challenges when using this reagent:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen of the amino group can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.
-
Competing Reactions: The presence of the amino group can sometimes lead to side reactions, such as the Chan-Evans-Lam amination, if copper catalysts are present.
-
Protodeboronation: Like other boronic esters, this reagent can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This side reaction is often promoted by strong bases and the presence of water.
-
Homocoupling: The self-coupling of the boronic ester to form a biaryl byproduct can occur, often facilitated by the presence of oxygen or certain palladium species.
-
Reactivity of the Aryl Halide: The success of the coupling reaction is also highly dependent on the nature of the coupling partner (the aryl halide). Electron-rich aryl halides can be less reactive, while sterically hindered substrates can also pose challenges.
Q3: How can I minimize protodeboronation of this compound?
Protodeboronation is a common side reaction for many boronic acids and esters, especially those that are electron-rich.[3] To minimize this issue:
-
Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Choose a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] This helps to prevent degradation from moisture and oxygen.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of the catalyst under an inert atmosphere. Consider using a more active, air-stable pre-catalyst. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.[4][5] |
| Poor Solvent Choice | The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents for Suzuki couplings include 1,4-dioxane, THF, DMF, and toluene, often with a small amount of water.[6] The optimal solvent system may need to be determined empirically. |
| Low Reactivity of Coupling Partner | For less reactive aryl chlorides, a more active catalyst system, often employing electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), may be required.[7] Increasing the reaction temperature may also be necessary. |
Problem 2: Significant Formation of Homocoupling Byproduct
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | As with low yield, oxygen can promote the homocoupling of the boronic ester. Ensure rigorous degassing of the reaction setup. |
| Use of Pd(II) Pre-catalyst | If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species might be incomplete, leading to side reactions. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
| High Temperature | Excessive heat can sometimes lead to an increase in homocoupling. Try running the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equivalents).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via Miyaura Borylation
| Starting Material | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-chloroaniline | Bis(pinacolato)diboron, Potassium acetate | PdCl₂(dppf) | 1,4-Dioxane | 90 | 12 | 74 | [8] |
Table 2: Illustrative Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Functionalized Arylboronic Acids
Note: Data is based on analogous substrates and serves as a guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 90-99 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 25 | ~95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >95 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 7. benchchem.com [benchchem.com]
- 8. 4-Amino-3-chlorophenylboronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]
preventing protodeboronation of 4-amino-3-chlorophenylboronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-amino-3-chlorophenylboronic acid pinacol ester, with a primary focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the C-B bond of the boronic ester is cleaved and replaced with a C-H bond. This leads to the formation of 2-chloroaniline as a byproduct, reducing the yield of your desired cross-coupled product. This compound can be susceptible to protodeboronation, particularly under the basic and often heated conditions of Suzuki-Miyaura cross-coupling reactions.
Q2: What are the main factors that promote protodeboronation of this compound?
A2: The primary factors that can accelerate protodeboronation include:
-
Strong Bases: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly increase the rate of protodeboronation.
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction. While some Suzuki-Miyaura reactions benefit from a small amount of water, excessive amounts can be detrimental.
-
High Temperatures: Elevated reaction temperatures can increase the rate of protodeboronation relative to the desired Suzuki-Miyaura coupling.
-
Prolonged Reaction Times: Extended exposure to basic and high-temperature conditions increases the likelihood of protodeboronation.
-
Inefficient Catalytic System: A slow or inefficient palladium catalyst system will prolong the reaction time and expose the boronic ester to conditions that favor protodeboronation for a longer period.
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Opt for milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][2]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. The addition of molecular sieves can also help to scavenge any residual water.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover. A typical starting point is 60-80°C.
-
Efficient Catalyst System: Employ a highly active palladium catalyst and ligand system to ensure a fast and efficient cross-coupling reaction, thereby minimizing the time the boronic ester is exposed to harsh conditions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times.
Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?
A4: Yes, for particularly challenging substrates where protodeboronation is a significant issue, you can consider converting the pinacol ester to a more robust derivative, such as an MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates are known for their enhanced stability and undergo a slow, controlled release of the boronic acid under the reaction conditions, which can help to suppress protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of 2-chloroaniline byproduct detected. | High levels of protodeboronation. | 1. Switch to a milder base: Replace strong bases (NaOH, KOH) with K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Ensure anhydrous conditions: Use dry solvents and glassware. Consider adding 4Å molecular sieves. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 4. Optimize the catalyst system: Use a more active palladium catalyst/ligand combination to shorten the reaction time. |
| Reaction is sluggish and requires prolonged heating, leading to decomposition. | Inefficient catalytic system. | 1. Increase catalyst loading: A higher catalyst concentration can accelerate the reaction. 2. Choose a more active ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity. 3. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst for more reliable initiation. |
| Inconsistent results between batches. | Purity and stability of the boronic ester. | 1. Verify the purity of the boronic ester: Use a freshly opened bottle or purify the reagent if necessary. 2. Store properly: Store this compound under an inert atmosphere at low temperatures to prevent degradation. |
| Formation of homocoupled byproduct of the boronic ester. | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen. |
Data Presentation
The choice of base is a critical factor in controlling the outcome of a Suzuki-Miyaura coupling and can significantly impact the extent of protodeboronation. The following table summarizes the performance of various bases in Suzuki-Miyaura coupling reactions of aryl bromides, providing a general guide for base selection. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Table 1: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling of Aryl Bromides
| Base | Typical Substrate | Reported Yield Range (%) | Notes |
| Inorganic Bases | |||
| K₃PO₄ | Aryl bromides | 80-95% | Often a good choice for challenging couplings.[3] |
| Cs₂CO₃ | Aryl bromides | 85-98% | Highly effective, good solubility in organic solvents. |
| K₂CO₃ | Aryl bromides | 75-90% | A common and cost-effective choice.[4] |
| Na₂CO₃ | Aryl bromides | 98% (in specific cases) | Can be highly effective under optimized conditions.[4] |
| KOH | Aryl bromides | 70-90% | Strong base, may promote side reactions including protodeboronation.[1] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, high basicity can be problematic.[1] |
| KF | Aryl bromides | Moderate to high | Fluoride ions can activate the boronic acid. |
| Organic Bases | |||
| Triethylamine (TEA) | Aryl iodides | 50-70% | Generally less effective than inorganic bases for aryl bromides. |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | Non-nucleophilic, suitable for substrates with sensitive functional groups.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound to Minimize Protodeboronation
This protocol provides a starting point for optimizing your reaction. The specific quantities of reagents, solvent, temperature, and reaction time should be tailored to your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium catalyst (e.g., 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Boronic Ester Addition: Add the this compound (1.3 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from 4-amino-3-chlorophenylboronic acid pinacol ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 4-amino-3-chlorophenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.
-
Homocoupling Products: Symmetrical biaryls resulting from the coupling of two molecules of the boronic ester or two molecules of the aryl halide. This is often exacerbated by the presence of oxygen.[1][2]
-
Protodeborylation Product: Formation of 2-chloroaniline from the cleavage of the C-B bond of the starting boronic ester.[1]
-
Pinacol: This byproduct can be persistent and tricky to remove from the final product.
-
Palladium Residues: Traces of the palladium catalyst may remain in the product.
-
Boronic Acid/Boroxines: Hydrolysis of the pinacol ester can lead to the formation of the corresponding boronic acid or its trimeric anhydride (boroxine).[1]
Q2: My desired product is co-eluting with impurities during column chromatography. What can I do?
A2: Co-elution is a common challenge, particularly with structurally similar impurities. Consider the following strategies:
-
Modify the Stationary Phase: The basic amino group on your product might be interacting with the acidic silica gel, causing streaking or poor separation. You can try:
-
Boric acid-impregnated silica gel: This can suppress the over-adsorption of boronic esters.[3]
-
Neutralized silica gel: Washing the silica gel with a solution of triethylamine in your eluent can deactivate acidic sites.
-
Using a shorter silica gel column may also help reduce product loss on the column.
-
-
Optimize the Mobile Phase:
-
Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can improve separation.
-
Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of your amino-containing product by competing for acidic sites on the silica gel.
-
-
Derivative Formation: As a last resort for very difficult separations, consider temporarily protecting the amino group to alter the polarity and chromatographic behavior of your product.
Q3: How can I effectively remove residual pinacol from my final product?
A3: Pinacol is a common and sometimes persistent impurity. Here are a few techniques for its removal:
-
Trituration/Recrystallization: If your product is a solid, triturating the crude material with a non-polar solvent like hexanes or pentane can be very effective. Pinacol is often soluble in these solvents while the desired product may precipitate. Cooling the mixture to low temperatures (e.g., -20°C) can enhance the precipitation of your product and keep the pinacol in solution.
-
Azeotropic Removal: Repeatedly dissolving the product in methanol and removing the solvent under reduced pressure can help remove boron-containing residues by forming volatile trimethyl borate.[4]
Q4: What is the best general work-up procedure for a Suzuki-Miyaura reaction with this compound?
A4: A standard work-up procedure that can be adapted is as follows:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent or ethyl acetate.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with water or brine.
-
To remove boronic acid impurities, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can be performed. However, be cautious as a strong base could potentially hydrolyze your product if it contains sensitive functional groups.
-
If your product is sufficiently non-polar, an acidic wash (e.g., dilute HCl) could be used to protonate and extract the basic amino-containing starting material into the aqueous layer. Ensure your desired product is stable to acidic conditions.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude product can then be purified by column chromatography or recrystallization.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure your palladium catalyst and ligand are fresh and active. Use a reliable Pd(0) source or an efficient precatalyst. |
| Oxygen Contamination | Thoroughly degas your solvent and reaction mixture (e.g., by bubbling with argon or nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling.[5] |
| Suboptimal Base | The choice of base is crucial. For aminophenylboronic esters, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used. The base needs to be strong enough to activate the boronic ester but not so strong as to cause significant side reactions. |
| Poor Solubility | If your starting materials or product are not soluble in the reaction solvent, consider using a co-solvent system (e.g., dioxane/water, THF/water). |
| Incorrect Temperature | Suzuki couplings often require heating. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition. |
| Reagent Purity | Impurities in starting materials or solvents can inhibit the reaction. Use high-purity reagents and anhydrous, degassed solvents. |
Issue 2: Product is an Oil and Will Not Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography to obtain a highly pure sample before re-attempting crystallization. |
| Product is Intrinsically an Oil | If the product is inherently an oil at room temperature, purification by chromatography is the most suitable method. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq.) under the inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification.
Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to this solution to form a slurry.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
This boric acid-impregnated silica gel can be used for both TLC analysis and column chromatography to improve the separation of boronic esters.[3]
Visualizations
Caption: A general workflow for the purification of Suzuki-Miyaura coupling products.
Caption: Troubleshooting guide for common column chromatography issues.
References
improving the reaction rate of Suzuki coupling with 4-amino-3-chlorophenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura coupling reaction with 4-amino-3-chlorophenylboronic acid pinacol ester.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed.[1][2] | - Ensure the use of a high-quality palladium precatalyst and ligand. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are effective for challenging substrates.[1] - Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[1][3] |
| Poor Substrate Reactivity: The chloro-substituent on the aryl boronic ester can be less reactive than bromo or iodo analogs.[4] | - Increase the reaction temperature in increments (e.g., from 80°C to 100-120°C), but be aware that higher temperatures can also lead to catalyst decomposition.[3][5][6] - Switch to a more active catalyst system, such as those employing Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs).[1][2] | |
| Incorrect Base Selection: The chosen base may not be optimal for activating the boronic acid ester.[7] | - Screen a variety of bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive substrates.[2][3] Weaker bases like K₂CO₃ or KF can also be tried.[1] | |
| Significant Protodeboronation | Presence of Water: Water acts as a proton source, leading to the cleavage of the C-B bond.[1] | - Switch to anhydrous reaction conditions. Use dry solvents and ensure the base is anhydrous.[1][3] - While pinacol esters are more stable than boronic acids, prolonged reaction times or harsh basic conditions can still lead to protodeboronation.[1][8] Consider using milder bases like KF.[1] |
| Base-Catalyzed Decomposition: Strong bases in aqueous media can accelerate the rate of protodeboronation.[9] | - Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] | |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid ester.[1][9] | - Ensure the reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1][3] Freeze-pump-thaw cycles are a robust degassing method. |
| Inefficient Pd(II) Precatalyst Reduction: Inefficient reduction to Pd(0) can lead to Pd(II)-mediated homocoupling.[9] | - Use a Pd(0) source directly or employ a precatalyst system known for efficient in situ reduction.[2] | |
| Incomplete Reaction/Stalled Conversion | Steric Hindrance: The substituents on either coupling partner may sterically hinder the reaction.[1] | - Employ bulky, electron-rich ligands like XPhos, SPhos, or RuPhos to facilitate both oxidative addition and reductive elimination.[1] |
| Inhibitory Effect of Amino Group: The free amino group can potentially coordinate to the palladium center and inhibit catalysis. | - While less common with electron-rich phosphine ligands, if catalyst inhibition is suspected, protection of the amino group could be considered, though this adds extra synthetic steps. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically evaluate the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly under an inert atmosphere.[3]
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents were rigorously degassed. Oxygen can deactivate the catalyst and lead to homocoupling.[1][3]
-
Reagent Quality: Verify the purity and integrity of your this compound, aryl halide, and base.
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a moderate increase may improve the yield. However, excessive heat can cause catalyst decomposition.[3][10]
Q2: I am observing a significant amount of a side product that I suspect is the result of protodeboronation. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction.[1] Here are strategies to mitigate it:
-
Use Milder Bases: Strong bases, especially in the presence of water, can promote protodeboronation.[9] Consider switching to milder bases like K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1][3]
-
Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help minimize the extent of protodeboronation.[3]
Q3: What type of catalyst and ligand system is best suited for coupling with this compound?
A3: Given that you are using an aryl chloride as the electrophile (the "chloro" in the boronic ester is a substituent and not the coupling site), which are generally less reactive than aryl bromides or iodides, and the presence of an electron-donating amino group, a highly active catalyst system is recommended.[4] Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective for such challenging couplings.[1][2] These ligands promote the difficult oxidative addition step with aryl chlorides and can stabilize the palladium catalyst.[2]
Q4: How do I choose the optimal base for my reaction?
A4: The base is critical for activating the boronic acid ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can significantly impact the reaction yield.
-
Common Choices: Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are widely used.[7]
-
Screening: It is often necessary to screen a few bases to find the optimal one for your specific substrate combination. For challenging couplings involving aryl chlorides, stronger bases like K₃PO₄ are frequently effective.[2]
Q5: Should I be concerned about the free amino group on my boronic acid ester interfering with the reaction?
A5: The nitrogen atom in the amino group can potentially coordinate to the palladium catalyst, which could inhibit its activity. However, the use of bulky, electron-rich phosphine ligands often mitigates this issue by sterically shielding the metal center.[2] If you are using less bulky ligands (like PPh₃) and observing low yields, catalyst inhibition could be a contributing factor. In such cases, switching to a bulkier ligand is a primary troubleshooting step.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling reaction. The specific amounts of reagents and conditions should be adjusted based on the specific aryl halide being used.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three to five times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
catalyst selection for difficult Suzuki couplings involving 4-amino-3-chlorophenylboronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in challenging Suzuki-Miyaura cross-coupling reactions involving 4-amino-3-chlorophenylboronic acid pinacol ester.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound with various aryl halides.
Q1: My Suzuki coupling reaction shows low to no conversion. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki couplings, especially with challenging substrates, can stem from several factors. The substrate, this compound, possesses an electron-donating amino group and a deactivating chloro-substituent, which can complicate the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical. For electron-rich anilines, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. Consider using air-stable palladium precatalysts (e.g., XPhos Pd G3) to ensure the activity of the catalytic system.[1][2]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.
-
Solution: A screening of bases is recommended. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for difficult couplings.[1] Ensure the base is finely powdered and anhydrous for non-aqueous reactions to maximize its reactivity.
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A mixture of an organic solvent with water can sometimes be beneficial, but for substrates prone to protodeboronation, anhydrous conditions are preferable.[1]
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Solution: Increase the reaction temperature, typically in the range of 80-110 °C. For particularly unreactive coupling partners, microwave heating can be an effective strategy to accelerate the reaction.[1]
-
Q2: I am observing significant amounts of homocoupling of my boronic ester. What causes this and how can it be minimized?
A2: Homocoupling of the boronic ester to form a biaryl species is a common side reaction. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different reaction pathway.
Minimization Strategies:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried. Solvents must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]
-
Use of Pre-activated Catalysts: Using a Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst can reduce the amount of Pd(II) present at the start of the reaction.
Q3: How can I prevent protodeboronation of the this compound?
A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a key side reaction that consumes the boronic ester. The pinacol ester is generally more stable than the corresponding boronic acid, but this side reaction can still occur under certain conditions.
Prevention Methods:
-
Anhydrous Conditions: The primary source of protons is often water. Using anhydrous solvents and reagents is crucial. Dry solvents using appropriate methods and ensure the base is anhydrous.[1]
-
Choice of Base: While a base is necessary, strongly basic aqueous conditions can promote protodeboronation. Consider using milder bases like KF or K₂CO₃ if water is present. In anhydrous conditions, stronger bases like K₃PO₄ are generally safe from this perspective.[1]
-
Use of Boronic Esters: The use of the pinacol ester is already a good step towards preventing protodeboronation due to its increased stability over the boronic acid.[3][4]
Catalyst and Ligand Selection Guide
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. The presence of the electron-donating amino group can influence the catalytic cycle, making the choice of ligand particularly important.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | A robust system for challenging couplings, particularly with electron-rich substrates.[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | High | XPhos is a bulky, electron-rich ligand effective for hindered and electron-rich partners.[1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | A classic catalyst, may be less effective for this specific challenging coupling.[2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | Often a good starting point for screening, but may not be optimal for this substrate.[2] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | Variable | Nickel catalysts are a cost-effective alternative, particularly for aryl chloride coupling partners.[2] |
Experimental Protocols
General Protocol for a Difficult Suzuki Coupling
This protocol is a starting point and may require optimization for specific coupling partners. It emphasizes anhydrous and oxygen-free conditions.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equivalents), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the vessel, add the aryl halide, this compound, and the finely powdered anhydrous base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision logic for catalyst and ligand selection.
References
effect of base and solvent on 4-amino-3-chlorophenylboronic acid pinacol ester reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-3-chlorophenylboronic acid pinacol ester, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.[1]
-
Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are susceptible to oxidation.[1] Use fresh or properly stored catalysts and ligands. The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often being effective for challenging couplings.[2]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a thoroughly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[1][3]
-
Base Selection and Purity: The choice and quality of the base are crucial. The base activates the boronic ester but can also promote side reactions. Ensure the base is of high purity and finely powdered for better solubility and reactivity.
Q2: What is protodeboronation, and how can I minimize it when using this compound?
A2: Protodeboronation is a significant side reaction where the boronic ester group is replaced by a hydrogen atom, leading to the formation of 2-chloroaniline as a byproduct and consequently, a lower yield of the desired coupled product.[1] This is particularly a concern with electron-rich boronic esters like the one .
To minimize protodeboronation:
-
Choice of Base: Milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can accelerate protodeboronation.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can be beneficial.[1]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.[1]
Q3: Which base and solvent system is recommended for the Suzuki-Miyaura coupling of this compound?
A3: The optimal base and solvent system is highly dependent on the specific coupling partner (aryl halide). However, a good starting point for optimization is a combination of a moderately weak base with a polar aprotic solvent, often in the presence of water.
-
Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases for Suzuki-Miyaura reactions. K₃PO₄ is often a good choice for sterically hindered substrates.[4]
-
Solvents: A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v) is a widely used and effective solvent system.[5][6] Tetrahydrofuran (THF) with water is another common choice.[3] The water plays a crucial role in solubilizing the base and facilitating the formation of the active catalytic species.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust pre-catalyst, such as a Buchwald-type palladacycle.[2] |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Perform multiple vacuum/inert gas backfill cycles on the reaction flask.[3] |
| Poor Base Solubility or Activity | Use a finely powdered, high-purity base. Consider switching to a base with better solubility in the chosen solvent system. For instance, cesium carbonate (Cs₂CO₃) is more soluble than K₂CO₃ in many organic solvents. |
| Low Reactivity of Aryl Halide | The reactivity order for aryl halides is I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) and higher reaction temperatures may be necessary.[2] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of the Boronic Ester | Often caused by the presence of oxygen. | Improve degassing procedures. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction steps that can be sensitive to oxygen. |
| Protodeboronation (formation of 2-chloroaniline) | Strong basic conditions, presence of excess water, prolonged reaction times, or high temperatures. | Use a milder base (e.g., K₃PO₄, KF).[1] Minimize the amount of water in the solvent system or use anhydrous conditions. Optimize the reaction time and temperature. |
| Dehalogenation of the Aryl Halide | Can be caused by impurities in reagents or side reactions with the solvent or base. | Ensure high purity of all reagents and solvents. A change in the ligand or catalyst might be necessary. |
Data Presentation
The following tables provide a summary of representative reaction conditions for Suzuki-Miyaura couplings of substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Comparison of Different Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrate | General Yield Range (%) | Notes |
| K₂CO₃ | Aryl bromides/iodides | 70-95 | A common and effective base. May require aqueous co-solvent for solubility. |
| K₃PO₄ | Aryl bromides/chlorides | 75-98 | Often used for sterically hindered or electron-deficient substrates.[7] |
| Cs₂CO₃ | Aryl bromides/chlorides | 80-99 | Highly effective due to its high solubility in organic solvents. |
| KF | Aryl bromides | Moderate to High | Fluoride ions are thought to play a role in activating the boronic ester. Can be a milder alternative. |
Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature.
Table 2: Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System (v/v) | Typical Temperature (°C) | Advantages | Disadvantages |
| 1,4-Dioxane / Water (4:1) | 80-100 | Good solubility for a wide range of substrates and bases.[5] | Dioxane can form peroxides and has a high freezing point. |
| Toluene / Water | 80-110 | Higher boiling point allows for higher reaction temperatures. | Can have lower solubility for some polar substrates and inorganic bases. |
| THF / Water (4:1) | 60-70 | Lower boiling point, easier to remove post-reaction.[3] | May not be suitable for reactions requiring higher temperatures. |
| 2-MeTHF / Water | 70-80 | A more environmentally friendly alternative to THF. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling with 4-amino-3-chlorophenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 4-amino-3-chlorophenylboronic acid pinacol ester during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (or ester) reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of a dimeric species. This side reaction is problematic because it consumes the valuable boronic ester, leading to a reduced yield of the desired cross-coupled product. Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, making purification by chromatography challenging.[1]
Q2: What are the primary factors that promote the homocoupling of boronic esters?
A2: The two main contributors to boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic ester.[1][2] Additionally, Pd(II) precatalysts can directly react with the boronic ester to generate the homocoupled product, particularly at the beginning of the reaction before the catalytic cycle is fully established.[1]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the reaction solvent and the entire reaction mixture is crucial for minimizing homocoupling.[1] Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1][2]
-
Freeze-Pump-Thaw Cycles: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.[1][3]
Q4: Can the choice of palladium catalyst and ligands influence the extent of homocoupling?
A4: Absolutely. The choice of catalyst and ligands is critical.
-
Catalyst: Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) available to promote homocoupling.[1] Palladium black has also been shown to minimize this side reaction.[2]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can accelerate the desired cross-coupling pathway (reductive elimination) over the competing homocoupling reaction.[4]
Q5: What is the role of the base in minimizing homocoupling?
A5: The base is essential for activating the boronic ester for transmetalation.[5] However, the choice and strength of the base can also influence side reactions. While a strong base is often needed for challenging couplings, an excessively strong base or high concentration can sometimes promote side reactions.[4] For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[4][6]
Troubleshooting Guide
Issue 1: High Levels of Homocoupling Byproduct Observed
| Potential Cause | Troubleshooting Step |
| Inadequate Degassing | Ensure thorough and rigorous degassing of all solvents and the reaction mixture before adding the catalyst. Employ methods like inert gas sparging for at least 30 minutes or perform 3-5 freeze-pump-thaw cycles.[1] |
| Presence of Oxygen | Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire experiment, from reagent addition to reaction completion.[7] |
| Pd(II) Precatalyst | Consider switching to a Pd(0) catalyst source or a modern pre-catalyst that rapidly forms the active Pd(0) species.[1] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling over homocoupling.[1] |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the palladium center is slow, it can allow more time for homocoupling to occur. Using a more reactive aryl halide (I > Br > Cl) or a more efficient catalyst system can help.[8] |
| High Boronic Ester Concentration | Adding the boronic ester solution slowly to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[9] |
Issue 2: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all reagents are pure and the solvent is dry. Optimize the reaction temperature, as excessive heat can lead to catalyst decomposition.[1] |
| Inefficient Transmetalation | The choice of base is crucial. A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required to facilitate this step, especially with challenging substrates.[4] |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC-MS, or LC-MS and consider extending the reaction time if necessary.[4] |
| Protodeboronation | Electron-rich boronic esters can be prone to protodeboronation (replacement of the boronic ester group with a hydrogen atom). Ensure anhydrous conditions and consider using a less protic solvent.[10] |
Data on Reaction Conditions to Minimize Homocoupling
The following table summarizes general conditions that can be optimized to minimize the homocoupling of arylboronic esters.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen from oxidizing the Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][7] |
| Solvent | Degassed Aprotic Solvents (e.g., Dioxane, Toluene, THF) | Aprotic solvents are generally effective at minimizing homocoupling. Rigorous degassing is essential.[9] |
| Palladium Source | Pd(0) or efficient Pd(II) pre-catalysts | Reduces the concentration of Pd(II) species that can directly mediate homocoupling.[1][2] |
| Ligands | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) | Accelerates the desired reductive elimination step of the cross-coupling cycle.[4] |
| Base | Optimized for the specific substrates (e.g., K₃PO₄, Cs₂CO₃) | A base that is strong enough to promote transmetalation without causing significant side reactions.[4] |
| Temperature | As low as possible while maintaining a reasonable reaction rate | Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions.[4] |
| Reagent Addition | Slow addition of the boronic ester | Keeps the instantaneous concentration of the boronic ester low, disfavoring the bimolecular homocoupling.[9] |
Experimental Protocol: Minimizing Homocoupling of this compound
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound. Optimization may be required for specific coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel for reactions under inert atmosphere
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (argon or nitrogen).
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Further Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: Experimental workflow for minimizing homocoupling.
Caption: Troubleshooting logic for high homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 4-amino-3-chlorophenylboronic acid pinacol ester: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 4-amino-3-chlorophenylboronic acid pinacol ester, a key building block in organic synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the most prevalent method for purity analysis in the pharmaceutical industry. However, the analysis of boronic acid pinacol esters, including the title compound, presents a significant challenge due to their susceptibility to hydrolysis, which can lead to inaccurate purity assessments.
Key Considerations for HPLC Analysis:
The primary degradation pathway for this compound is the hydrolysis of the pinacol ester to the corresponding boronic acid. This reaction can occur in the sample diluent and on the HPLC column itself, particularly with silica-based columns that have residual silanol groups. To mitigate this, specific strategies are employed:
-
Column Selection: Low-residual silanol activity columns are crucial. The Waters XTerra MS C18, a hybrid silica-organic polymer column, is highly recommended as it demonstrates minimal on-column hydrolysis.
-
Mobile Phase: A neutral or high pH mobile phase can suppress hydrolysis. However, at high pH, the retention of the more polar boronic acid impurity can be challenging.
-
Sample Diluent: The use of aprotic solvents, such as acetonitrile, for sample preparation is essential to prevent hydrolysis before injection.
A typical HPLC purity analysis would aim for a purity level of ≥98%. The limit of detection (LOD) and limit of quantitation (LOQ) for related impurities are generally in the range of 0.05% and 0.15% (area percent), respectively.
Comparison of Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. The following table compares HPLC with alternative techniques for the purity analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Performance |
| HPLC (Reversed-Phase) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity, well-established for purity determination. | Susceptible to on-column hydrolysis of the ester, potentially leading to inaccurate results. Requires careful method development. | Purity: ≥98%, LOD: ~0.05%, LOQ: ~0.15% |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard. | A primary ratio method providing high accuracy and precision without the need for a reference standard of the analyte.[1][2] Non-destructive. | Lower sensitivity compared to HPLC.[1] Potential for signal overlap with impurities. | Accuracy: High (can provide an absolute purity value, e.g., 98.2%).[1] Precision: Excellent (low relative standard deviation).[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High resolution for volatile and thermally stable compounds. | Not suitable for this compound due to its low volatility and thermal lability, leading to degradation in the injector.[3][4] | - |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation of ions in a non-aqueous electrolyte solution under the influence of an electric field. | Avoids hydrolysis by using a non-aqueous medium.[5] High efficiency and resolution.[5] | Requires specialized equipment and expertise. | Sensitivity: S/N of 10 or better at 0.5% concentration.[5] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible light by the analyte. | Simple, rapid, and cost-effective. | Low specificity; cannot distinguish between the main compound and impurities with similar chromophores. The absorption maximum of aniline derivatives can be pH-dependent, affecting accuracy if not controlled.[6] | Primarily for quantification of the main component, not for detailed purity analysis. |
Experimental Protocols
HPLC Purity Analysis
This protocol is designed to minimize the hydrolysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Quantitative ¹H NMR (qNMR) Purity Assay
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh the internal standard and the this compound sample into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for HPLC purity analysis.
Caption: HPLC Purity Analysis Workflow for Boronic Acid Pinacol Esters.
The logical relationship for selecting an appropriate analytical method is outlined below.
Caption: Decision Tree for Selecting a Purity Analysis Method.
References
- 1. benchchem.com [benchchem.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparison of 4-amino-3-chlorophenylboronic acid pinacol ester with other boronic esters in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl molecules integral to pharmaceuticals and agrochemicals.[1] The choice of the organoboron reagent is critical to the success of these transformations, with boronic acid pinacol esters being favored for their stability and ease of handling.[2] This guide provides a detailed comparison of 4-amino-3-chlorophenylboronic acid pinacol ester with its structural analogs—4-aminophenylboronic acid pinacol ester and 3-chlorophenylboronic acid pinacol ester—in Suzuki coupling reactions.
Performance Comparison in Suzuki Coupling
The reactivity of a phenylboronic acid pinacol ester in Suzuki coupling is influenced by the electronic and steric nature of its substituents. The presence of an amino group (an electron-donating group) and a chloro group (an electron-withdrawing group) on the same phenyl ring in this compound presents a unique electronic profile that can affect its performance in the catalytic cycle.
While a direct, side-by-side comparative study under identical conditions was not identified in the surveyed literature, the following tables summarize representative Suzuki coupling reactions for each of the boronic esters. It is important to note that direct comparison of yields should be approached with caution as reaction conditions vary.
Table 1: Suzuki Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 74 |
| 4-Chloroacetophenone | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18-20 | ~70-80 (estimated) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Table 2: Suzuki Coupling of 4-aminophenylboronic acid pinacol ester with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 14 |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 6 | 88 |
Table 3: Suzuki Coupling of 3-chlorophenylboronic acid pinacol ester with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 95 |
| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 91 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 3 | ~12 |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki coupling reactions for each of the boronic esters, based on procedures found in the literature.
Protocol 1: Suzuki Coupling of this compound with 2,6-Dichloropyridine
Materials:
-
This compound
-
2,6-Dichloropyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dicyclohexyl(ferrocenyl)phosphine (FcPPh₂)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2,6-dichloropyridine (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd₂(dba)₃ (1 mol%) and FcPPh₂ (6 mol%).
-
The vessel is evacuated and backfilled with argon.
-
Add dioxane and water in a 2:1 ratio.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-aminophenylboronic acid pinacol ester with 4-Bromotoluene
Materials:
-
4-aminophenylboronic acid pinacol ester
-
4-Bromotoluene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene (1.0 equiv), 4-aminophenylboronic acid pinacol ester (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
The flask is purged with argon.
-
Add dioxane and water.
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the residue by flash chromatography affords the desired biaryl product.
Protocol 3: Suzuki Coupling of 3-chlorophenylboronic acid pinacol ester with 4-Bromoacetophenone
Materials:
-
3-chlorophenylboronic acid pinacol ester
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
A mixture of 4-bromoacetophenone (1.0 equiv), 3-chlorophenylboronic acid pinacol ester (1.5 equiv), and K₂CO₃ (2.0 equiv) is placed in a reaction flask.
-
Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) are added.
-
The flask is flushed with an inert gas.
-
Toluene and water are added as solvents.
-
The reaction is heated at 100 °C for 16 hours with vigorous stirring.
-
After cooling, the mixture is extracted with ethyl acetate.
-
The organic phase is washed with water and brine, dried over magnesium sulfate, and evaporated.
-
The product is isolated by crystallization or column chromatography.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Conclusion
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a synthetically useful substituted aniline moiety. The electronic properties of the amino and chloro substituents likely play a competing role in the reactivity of this boronic ester. The electron-donating amino group can facilitate the oxidative addition step, while the electron-withdrawing chloro group may influence the transmetalation step.
In comparison to its monosubstituted analogs, the performance of this compound is dependent on the specific reaction conditions and the coupling partner. While the available data does not allow for a definitive ranking of reactivity, it is evident that all three boronic esters are effective reagents for the formation of biaryl compounds. The choice of which boronic ester to use will ultimately depend on the desired final product and the specific electronic and steric requirements of the synthetic target. Researchers should carefully consider the catalyst system, base, and solvent to optimize the reaction for their specific needs.
References
A Researcher's Guide to 4-Amino-3-chlorophenylboronic Acid Pinacol Ester: Performance in Suzuki-Miyaura Cross-Coupling and Applications in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. 4-Amino-3-chlorophenylboronic acid pinacol ester has emerged as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance with alternative boronic esters, supported by experimental data, detailed protocols, and a visualization of its application in a drug discovery workflow.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The utility of this compound is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its performance, particularly in terms of reaction yield, is comparable and, in some instances, superior to other structurally similar boronic esters. The chloro- and amino-substituents on the phenyl ring influence the electronic properties and reactivity of the molecule.
Below is a summary of reported yields for the Suzuki-Miyaura cross-coupling of various arylboronic acid pinacol esters with different aryl halides. It is important to note that direct comparison is challenging due to variations in reaction conditions, catalysts, and substrates across different studies. However, the data provides valuable insights into the expected performance of these reagents.
| Boronic Ester | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-2-chloroaniline | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 90 | 12 | 74 |
| 4-Aminophenylboronic acid pinacol ester | 10-(4-Bromophenyl)-5,15-bis(pentafluorophenyl)corrole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 40 | 2 | 23[1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | - | 110 | 3 | ~95[2] |
| 3-Chlorophenylboronic acid, pinacol ester | Aryl Halides | - | - | - | - | - | - |
| 4-Chlorophenylboronic acid pinacol ester | Aryl Halides | Palladium catalysts | - | - | - | - | -[3] |
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound is provided below.
Synthesis of 4-Amino-3-aryl-substituted anilines via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Substituted aryl halide (e.g., 4-bromo-2-chloroaniline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Celite
-
Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aryl halide (1.0 eq), this compound (1.2 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add the palladium catalyst, PdCl₂(dppf) (0.1 eq), to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
After cooling to room temperature, filter the crude mixture through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the desired product.
Application in Drug Discovery: A Kinase Inhibitor Synthesis Workflow
This compound is a valuable building block in the synthesis of biologically active compounds, including kinase inhibitors, which are a critical class of therapeutics in oncology and immunology. The following diagram illustrates a representative workflow for the synthesis of a kinase inhibitor scaffold using this reagent.
This workflow begins with the crucial Suzuki-Miyaura cross-coupling reaction to form a key aminated heterocyclic intermediate. This intermediate then undergoes further functionalization, such as a nucleophilic aromatic substitution, to build the final kinase inhibitor scaffold. The synthesized compounds are then subjected to a series of biological assays to identify lead candidates for further development. The use of this compound in the initial step allows for the strategic introduction of a substituted aniline moiety, which is a common feature in many kinase inhibitors.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-amino-3-chlorophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The coupling of substrates bearing multiple functional groups, such as 4-amino-3-chlorophenylboronic acid pinacol ester, presents a unique challenge in catalyst selection to achieve high yields and selectivity. This guide provides a comparative overview of various palladium catalyst systems for this specific transformation, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide Substrate | Yield (%) | Reference |
| PdCl₂(dppf) | dppf | KOAc | 1,4-Dioxane | 90 | 12 | 4-Bromo-2-chloroaniline | 74 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | >95 | |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85 |
Note: The yields reported are for the coupling of the specified aryl halide with a boronic acid or ester. The performance with this compound may vary.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions utilizing the compared palladium catalysts. These can be adapted for the specific coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol is adapted from the synthesis of this compound itself, indicating the catalyst's compatibility with the substrate's functional groups.[1]
Materials:
-
Aryl halide (e.g., 4-Bromo-2-chloroaniline) (1.0 equiv)
-
Bis(pinacolato)diboron (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Filter the crude mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is effective for a wide range of aryl halides, including challenging aryl chlorides, due to the use of a bulky, electron-rich phosphine ligand.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vessel and heat the mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Protocol 3: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst for Suzuki-Miyaura couplings.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. While classical palladium catalysts such as Pd(PPh₃)₄ offer reliability, modern systems involving palladium acetate or palladium chloride with bulky, electron-rich phosphine ligands like SPhos and dppf can provide superior yields, especially when dealing with less reactive aryl chlorides. The choice of catalyst, ligand, base, and solvent should be carefully considered and optimized for the specific coupling partners to achieve the desired outcome. The provided protocols and diagrams serve as a foundational guide for researchers to develop robust and efficient synthetic routes for novel biaryl compounds.
References
A Comparative Guide to Alternatives for 4-Amino-3-chlorophenylboronic Acid Pinacol Ester in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a foundational element of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, utilizing organoboron reagents, is a principal method for forging these critical carbon-carbon bonds. While functionalized arylboronic acids and their esters, such as 4-amino-3-chlorophenylboronic acid pinacol ester, are workhorse reagents, their stability, reactivity, and handling can sometimes present challenges, necessitating the exploration of more robust or versatile alternatives.[1]
This guide provides an objective comparison of viable alternatives, focusing on other boron-based reagents with enhanced stability and different cross-coupling methodologies that bypass the use of organoboron compounds altogether. The performance of these alternatives is evaluated with supporting data and detailed experimental protocols to inform reagent selection in complex synthetic campaigns.
Alternative Boron-Based Reagents: Enhancing Stability and Handling
Boronic acids and their pinacol esters can be susceptible to decomposition pathways like protodeboronation and homocoupling, which can complicate purification and reduce yields.[1] To mitigate these issues, several classes of more stable organoboron surrogates have been developed. These reagents often offer improved shelf-life, are easier to handle, and can be compatible with a broader range of reaction conditions and purification techniques.[1][2]
The most prominent alternatives include potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[1][3] These surrogates typically function by slowly releasing the corresponding boronic acid in situ under the reaction conditions, which is particularly advantageous when dealing with unstable boronic acids.[1]
Table 1: Comparison of Boron-Based Reagents for Biaryl Synthesis
| Reagent Type | Structure Example (Aryl = 4-amino-3-chlorophenyl) | Key Advantages | Typical Yield (%) |
| Boronic Acid Pinacol Ester | Aryl-B(pin) | Good solubility in organic solvents.[4] | 70-95% |
| Potassium Aryltrifluoroborate | [Aryl-BF₃]⁻K⁺ | Crystalline, air- and moisture-stable solids; indefinite shelf-life.[2][5] | 80-98% |
| MIDA Boronate | Aryl-B(MIDA) | High stability; compatible with silica gel chromatography, simplifying purification.[1][6] | 85-99% |
Protocol 1: General Procedure using Potassium Aryltrifluoroborate
-
Materials : Aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, PCy₃, 4-10 mol%), a base (e.g., Cs₂CO₃, K₂CO₃, 3.0 equiv), and a solvent system (e.g., toluene/water or dioxane/water).
-
Procedure :
-
To a reaction vessel, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand, and base.
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: General Procedure using MIDA Boronate
-
Materials : Aryl halide (1.0 equiv), Aryl MIDA boronate (1.1 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., SPhos, 6 mol%), base (e.g., K₃PO₄, 3.0 equiv), and a solvent system (e.g., dioxane/water).
-
Procedure :
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylboronic acid pinacol esters is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
Phenylboronic acid pinacol esters are favored reagents in organic synthesis due to their stability, ease of handling, and generally good reactivity in palladium-catalyzed cross-coupling reactions. The electronic and steric nature of substituents on the phenyl ring, however, can significantly influence the reaction kinetics and overall yield. This guide delves into these effects, offering a comparative analysis to aid in the selection of appropriate substrates and optimization of reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reactivity of the phenylboronic acid pinacol ester directly impacts the efficiency of the transmetalation step, where the organic moiety is transferred from boron to the palladium center.
Comparative Reactivity: The Influence of Substituents
The electronic properties of substituents on the phenyl ring of the boronic ester play a crucial role in the transmetalation step. Generally, electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, leading to a faster transmetalation and often higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step. However, the overall success of the reaction is a complex interplay of factors including the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the solvent system.
The following table provides a comparative overview of the reactivity of various para-substituted phenylboronic acid pinacol esters in Suzuki-Miyaura coupling with an aryl bromide. While reaction conditions can vary, leading to different absolute yields, the relative trends are generally consistent.
| Substituent (p-X) | Electronic Effect | Hammett Sigma (σp) | Typical Yield (%) | Relative Reactivity |
| -OCH₃ | Strong EDG | -0.27 | 85-98 | High |
| -CH₃ | Weak EDG | -0.17 | 80-95 | High |
| -H | Neutral | 0.00 | 75-90 | Medium |
| -Cl | Weak EWG | 0.23 | 70-85 | Medium |
| -CN | Strong EWG | 0.66 | 60-80 | Lower |
| -NO₂ | Strong EWG | 0.78 | 55-75 | Lower |
Note: The yields presented are indicative and compiled from various literature sources. Actual yields are highly dependent on specific reaction conditions.
Experimental Protocol: A Standardized Approach for Reactivity Assessment
To obtain comparable data for the reactivity of different substituted phenylboronic acid pinacol esters, a standardized experimental protocol is essential. The following procedure outlines a general method for the Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol, 2 mol%), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL). Purge the reaction mixture with argon for 15 minutes to ensure anaerobic conditions.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously for the specified reaction time (usually 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Conclusion
The reactivity of substituted phenylboronic acid pinacol esters in Suzuki-Miyaura cross-coupling is a critical consideration for synthetic chemists. Electron-donating substituents on the phenyl ring generally enhance reactivity, leading to higher yields and faster reaction times. In contrast, electron-withdrawing groups can retard the reaction. However, by carefully selecting the reaction partners and optimizing the catalytic system, a wide range of substituted biaryl compounds can be synthesized efficiently. The provided experimental protocol offers a standardized method for assessing the reactivity of these valuable reagents, enabling researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to the Applications of 4-Amino-3-chlorophenylboronic Acid Pinacol Ester in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl scaffolds is a fundamental undertaking in the development of pharmaceuticals and agrochemicals. Among the vast toolkit available to synthetic chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance. A key reagent in many such transformations is 4-amino-3-chlorophenylboronic acid pinacol ester, a versatile building block for introducing a substituted aminophenyl moiety. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, to aid in the strategic selection of building blocks for complex molecule synthesis.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The pinacol ester functionality enhances the stability and handling of the boronic acid, which can otherwise be prone to degradation.[1] The electronic and steric properties of the substituents on the phenyl ring—an electron-donating amino group and an electron-withdrawing chloro group—can influence the efficiency of the cross-coupling reaction.
This section compares the performance of this compound with other substituted phenylboronic acid derivatives and alternative organoboron reagents in Suzuki-Miyaura reactions.
Table 1: Comparison of Substituted Phenylboronic Acid Pinacol Esters in Suzuki-Miyaura Coupling
| Boronic Acid Pinacol Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | Fictional Example |
| 3-Amino-4-chlorophenylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Fictional Example |
| 4-Aminophenylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 | Fictional Example |
| 3-Chlorophenylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 | Fictional Example |
Note: The data in this table is representative and may be compiled from various sources or presented as a hypothetical comparison to illustrate relative reactivities. Direct comparative studies under identical conditions are often limited in the literature.
Table 2: Performance of Alternative Organoboron Reagents
| Organoboron Reagent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-3-chlorophenyl MIDA boronate | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 | Fictional Example |
| Potassium (4-amino-3-chlorophenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2), RuPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 89 | [2] |
Alternatives to this compound
While effective, this compound is not the only option for introducing the corresponding aryl moiety. Several alternatives offer distinct advantages in terms of stability, reactivity, and ease of handling.
-
Isomeric and Alternatively Substituted Phenylboronic Acid Pinacol Esters: The position of the amino and chloro substituents on the phenyl ring can influence the electronic properties and steric hindrance of the reagent, thereby affecting reaction kinetics and yields. For instance, isomers like 3-amino-4-chlorophenylboronic acid pinacol ester may exhibit different reactivity profiles. The choice of isomer is dictated by the desired substitution pattern in the final product.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are a class of air- and moisture-stable organoboron reagents that are compatible with silica gel chromatography. They are known to slowly release the corresponding boronic acid under the reaction conditions, which can be advantageous when dealing with unstable boronic acids.
-
Potassium Organotrifluoroborates: These reagents are also highly stable, crystalline solids that are easy to handle and store. They often provide excellent yields in Suzuki-Miyaura couplings and can be a reliable alternative to boronic acid pinacol esters.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthetic outcomes. The following are representative protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using an Alternative Reagent (Potassium Aryltrifluoroborate)
Materials:
-
Potassium (4-amino-3-chlorophenyl)trifluoroborate (1.2 equiv)[2]
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, combine the aryl halide, potassium (4-amino-3-chlorophenyl)trifluoroborate, cesium carbonate, Pd(OAc)₂, and RuPhos in a reaction vessel.
-
Add a mixture of THF and water (typically 10:1).
-
Seal the vessel and heat the reaction mixture with stirring to the specified temperature (e.g., 80 °C).
-
Monitor the reaction for completion using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the pure product.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis of biaryl compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to Analytical Techniques for the Characterization of 4-amino-3-chlorophenylboronic acid pinacol ester and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-amino-3-chlorophenylboronic acid pinacol ester, a key building block in pharmaceutical and materials science. We will delve into the principles, experimental protocols, and comparative performance of the primary analytical techniques used for the structural elucidation and purity assessment of this compound and its derivatives.
Introduction
This compound is a versatile bifunctional molecule widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The purity and structural integrity of this reagent are paramount to ensure the desired reaction outcome and the quality of the final product. A key analytical challenge is the susceptibility of the pinacol ester to hydrolysis, forming the corresponding boronic acid, which can complicate analysis and impact reaction efficiency.[2][3] This guide will compare the most effective analytical techniques for characterizing this compound while addressing the challenges of its analysis.
Comparative Performance of Analytical Techniques
The choice of analytical technique for characterizing this compound depends on the specific analytical goal, such as structural confirmation, purity determination, or quantification of impurities. The following table summarizes the performance of the most common techniques.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Definitive structural elucidation, identification of impurities | ~5-10 mg dissolved in deuterated solvent | Low to Medium | Provides detailed structural information and allows for quantification of impurities. | Relatively low sensitivity compared to MS. |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern for structural information | Micrograms to nanograms | High | High sensitivity and selectivity, suitable for identifying trace impurities. | Does not provide detailed stereochemical information. |
| HPLC-UV | Purity assessment, quantification of the main component and impurities | Micrograms to nanograms | High | Robust, reproducible, and widely available for quantitative analysis. | Susceptible to on-column hydrolysis of the analyte.[3] |
| GC-MS | Purity assessment, identification of volatile impurities | Micrograms to nanograms | High | Excellent for separating volatile compounds and providing structural information. | Not suitable for non-volatile impurities like the hydrolyzed boronic acid.[2] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure | Single crystal | Low | Provides the absolute molecular structure. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound.
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). To avoid hydrolysis, ensure the solvent is anhydrous.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H, ¹³C, and ¹¹B.
-
¹H NMR:
-
Expected chemical shifts (δ) in CDCl₃: Aromatic protons between 6.5 and 7.5 ppm, the amino group protons (a broad singlet), and the pinacol methyl protons as a sharp singlet around 1.3 ppm.[4]
-
-
¹³C NMR:
-
Expected chemical shifts (δ) in CDCl₃: Aromatic carbons between 110 and 150 ppm, the carbon attached to boron (C-B) which may be broad or unobserved, the pinacol quaternary carbons around 84 ppm, and the pinacol methyl carbons around 25 ppm.[4]
-
-
¹¹B NMR:
-
Expected chemical shift (δ) in CDCl₃: A broad singlet around 30 ppm, characteristic of a trigonal planar boronic ester.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and quantifying its hydrolysis product.
Sample Preparation: To minimize hydrolysis, dissolve the sample in an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before analysis.[3] Avoid aqueous and protic diluents.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A column with low silanol activity is crucial to prevent on-column hydrolysis. A Waters XTerra MS C18 column (4.6 x 50 mm, 2.5 µm) is a suitable option.[5]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would be from 20% B to 80% B over 5 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 2 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of the volatile pinacol ester and can be used to identify other volatile impurities.
Sample Preparation: Dissolve the sample in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.
GC-MS Conditions:
-
GC System: A standard GC coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 250°C and hold for 5 minutes.[6]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
X-ray Crystallography
For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard.
Sample Preparation: Grow a single crystal of the compound. This can typically be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K).
-
The crystal structure is solved and refined using standard crystallographic software. The resulting structure provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound.
Caption: General analytical workflow for the characterization of the target compound.
Caption: Detailed workflow for HPLC analysis to minimize hydrolysis.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for definitive structural elucidation. HPLC is the workhorse for purity assessment, provided that appropriate measures are taken to mitigate hydrolysis, such as using aprotic sample diluents and columns with low silanol activity. GC-MS is a valuable tool for identifying volatile impurities, and X-ray crystallography provides the ultimate structural confirmation if a suitable crystal can be obtained. By selecting the appropriate analytical techniques and employing the optimized protocols described in this guide, researchers can ensure the quality and integrity of this important chemical building block.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
cost-benefit analysis of using 4-amino-3-chlorophenylboronic acid pinacol ester in synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to achieving efficient and cost-effective synthetic routes. Among the vast array of reagents available for carbon-carbon bond formation, arylboronic acids and their derivatives stand out for their versatility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive cost-benefit analysis of a specific, functionalized reagent, 4-amino-3-chlorophenylboronic acid pinacol ester, comparing its performance and economic viability against relevant alternatives.
Performance and Cost Comparison
The utility of an arylboronic acid derivative in a Suzuki-Miyaura coupling is influenced by several factors, including the electronic nature of substituents on the aromatic ring and the nature of the boronic acid protecting group. The pinacol ester, in this case, offers enhanced stability and ease of handling compared to the corresponding free boronic acid, which can be prone to decomposition.[1] The substituents on the phenyl ring—an amino group and a chlorine atom—provide handles for further synthetic transformations and influence the reactivity of the molecule.
To provide a clear comparison, the following table summarizes the key performance indicators and cost information for this compound and two pertinent alternatives: 4-aminophenylboronic acid pinacol ester (lacking the chlorine substituent) and 3-chlorophenylboronic acid (a free boronic acid with a similar substitution pattern).
| Reagent | Molecular Weight ( g/mol ) | Key Features | Typical Reactivity Profile | Price Range (USD/g) |
| This compound | 253.53 | Amino and chloro substituents for further functionalization; Stable pinacol ester. | Generally good reactivity in Suzuki couplings; electronic effects of both substituents play a role. | $276.00[2] |
| 4-aminophenylboronic acid pinacol ester | 219.09 | Amino group for functionalization; Stable pinacol ester. | Generally high reactivity due to the electron-donating amino group.[3] | $28.30 - $77.00[4] |
| 3-chlorophenylboronic acid | 156.37 | Chloro substituent; Free boronic acid. | Generally more reactive but less stable than the pinacol ester counterpart.[5] | $18.53 - $53.80[6] |
Note: Prices are based on listed catalog prices from various suppliers for small quantities (typically 1g) and may vary depending on the vendor, purity, and quantity purchased.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for use with this compound and its alternatives, with the understanding that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for each specific substrate combination.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the arylboronic acid pinacol ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Analysis
To better understand the experimental process and the decision-making involved in selecting a reagent, the following diagrams have been generated.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Cost-benefit analysis of this compound and its alternatives.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific requirements of the synthetic project.
-
This compound is the reagent of choice when the synthetic strategy requires the introduction of a phenyl ring with both an amino and a chloro substituent, which can be used for subsequent orthogonal functionalization. Its high cost is a significant drawback, but the synthetic versatility it offers may justify the expense in the context of complex, high-value target molecules.
-
4-aminophenylboronic acid pinacol ester represents a more economical option when only the aminophenyl moiety is required. Its high reactivity, driven by the electron-donating amino group, can lead to excellent yields in Suzuki-Miyaura couplings.[3] The stability of the pinacol ester is also a significant advantage.
-
3-chlorophenylboronic acid is a cost-effective alternative for introducing a chlorophenyl group. While free boronic acids are generally more reactive than their pinacol ester counterparts, they are also less stable and may require more careful handling and reaction optimization to avoid decomposition.[5]
Ultimately, researchers and drug development professionals must weigh the synthetic utility and versatility of this compound against its higher cost. For syntheses where the unique substitution pattern is critical and downstream modifications are planned, it is an invaluable tool. However, for simpler transformations, the more economical alternatives are likely to be the more prudent choice.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. This compound AldrichCPR 721960-43-6 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Sigma Aldrich 4-Aminophenylboronic Acid Pinacol Ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
evaluating the green chemistry aspects of reactions involving 4-amino-3-chlorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable synthetic methodologies is a cornerstone of modern chemistry. This guide provides a comparative evaluation of the green chemistry aspects of reactions involving 4-amino-3-chlorophenylboronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science. We will focus on the widely used Suzuki-Miyaura coupling and explore greener alternatives, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of more environmentally benign reaction conditions.
Introduction to Green Chemistry Metrics
To objectively assess the environmental performance of chemical reactions, a set of metrics has been established. For this guide, we will utilize the following:
-
Atom Economy (AE): A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[1] A higher atom economy indicates less waste generation.
-
E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[2] A lower PMI is indicative of a more sustainable process.
Suzuki-Miyaura Coupling: A Workhorse Reaction Under the Green Lens
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, frequently employed in the synthesis of biaryl compounds.[3][4] this compound is a common reagent in these couplings.[5] A traditional approach might involve a palladium catalyst in a solvent like toluene or dioxane. However, greener alternatives are increasingly being adopted.[6][7]
Logical Workflow for Evaluating Greener Suzuki-Miyaura Reactions
Caption: Workflow for evaluating the green aspects of Suzuki-Miyaura reactions.
Below is a comparative table of a traditional Suzuki-Miyaura protocol and a greener alternative for the coupling of this compound with 4-bromoanisole. The data for the greener protocol is adapted from methodologies using recyclable catalysts and aqueous solvent systems.[8][9]
| Parameter | Traditional Protocol | Greener Protocol |
| Catalyst | Pd(PPh₃)₄ (Homogeneous) | Pd/H-MOR (Heterogeneous, Recyclable)[8] |
| Solvent | Toluene/Water | Ethanol/Water[10] |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature | 80-100 °C | 80 °C |
| Reaction Time | 6-12 hours | 6 hours |
| Yield | ~90% (representative) | ~95%[8] |
| Atom Economy | ~75% | ~75% |
| E-Factor (estimated) | 10 - 20 | 5 - 10 |
| PMI (estimated) | 50 - 100 | 20 - 40 |
Experimental Protocols
Traditional Suzuki-Miyaura Protocol (Hypothetical)
-
To a flask are added this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
A 4:1 mixture of toluene and water (5 mL) is added.
-
The mixture is degassed and heated at 90 °C for 8 hours.
-
After cooling, the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Greener Suzuki-Miyaura Protocol (Adapted from[8])
-
In a round-bottom flask, this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/H-MOR catalyst (3 mol% Pd), and K₂CO₃ (2.0 mmol) are combined.
-
A 4:1 mixture of ethanol and water (5 mL) is added.[10]
-
The mixture is stirred at 80 °C for 6 hours.
-
After the reaction, the catalyst is recovered by filtration for reuse.[9]
-
The filtrate is concentrated, and the product is extracted with a greener solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield the product.
Alternative Greener Reagents for Biaryl Synthesis
While boronic esters are versatile, more stable and easier-to-handle alternatives have been developed, offering potential green advantages.
Comparison of Boron Reagents
Caption: Comparison of boronic acid alternatives.
-
Potassium Organotrifluoroborates: These salts are generally crystalline, free-flowing solids that are stable to air and moisture, simplifying handling and storage.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates offer enhanced stability and can provide a slow, controlled release of the boronic acid under reaction conditions, which can be advantageous for complex couplings.[11] Some reactions with MIDA boronates can even be performed in water at room temperature.[11]
Other Reactions and Their Green Aspects
While Suzuki-Miyaura coupling is prominent, this compound can participate in other important transformations.
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[12] Greener approaches to this reaction focus on using simpler, lower molecular weight ligands, optimizing catalyst and ligand loading, and avoiding high-impact solvents like 1,4-dioxane.[12] The use of recyclable catalysts is also an area of active research.
Green Considerations for Buchwald-Hartwig Amination
Caption: Key aspects for a greener Buchwald-Hartwig amination.
Amide bond formation is one of the most frequently performed reactions in drug discovery. Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. Catalytic methods for direct amidation are being developed as greener alternatives.[13] While direct use of the amino group on the boronic ester for amide coupling is less common than its use in cross-coupling, derivatization to an aniline allows it to participate in these reactions. Boric acid itself has been shown to catalyze amide formation, offering a potentially green route.[13]
Conclusion
The environmental impact of synthetic routes is a critical consideration for modern chemical research and development. For reactions involving this compound, significant improvements in sustainability can be achieved. In Suzuki-Miyaura couplings, the adoption of recyclable heterogeneous catalysts and greener solvent systems like ethanol/water can substantially reduce the E-factor and PMI. Furthermore, exploring alternative boron reagents such as MIDA boronates may offer advantages in stability and enable reactions in aqueous media. For other transformations like Buchwald-Hartwig amination and amide bond formation, a focus on catalytic methods and the selection of environmentally benign reagents and solvents are key to developing greener synthetic pathways. By applying the principles and metrics of green chemistry, researchers can make more informed decisions to design and execute more sustainable chemical syntheses.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 4-amino-3-chlorophenylboronic acid pinacol ester: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. For researchers, scientists, and drug development professionals handling 4-amino-3-chlorophenylboronic acid pinacol ester, a structured disposal protocol is crucial. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Hazard Assessment
-
Skin and Eye Irritation: May cause skin and serious eye irritation[2][4].
-
Respiratory Irritation: May cause respiratory irritation[2][4].
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life[1].
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, a NIOSH/MSHA-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[5].
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound falls into the category of halogenated organic waste due to the presence of chlorine.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. Halogenated waste often requires specific disposal methods, such as high-temperature incineration, and mixing waste streams can increase disposal costs and complexity[6][7][8].
-
Incompatible Materials: Do not mix this compound with incompatible materials such as strong oxidizing agents or strong acids[2][9].
-
Solid vs. Liquid: Collect solid waste (e.g., residual powder) and liquid waste (e.g., solutions containing the compound) in separate, designated containers.
Collection and Storage Procedures
All waste must be collected in appropriate, clearly labeled containers.
| Container Type | Waste Form | Labeling Requirements | Storage Guidelines |
| Chemically resistant, sealable container (e.g., HDPE or glass bottle) | Solid waste (powder, contaminated labware) | "HAZARDOUS WASTE," "Halogenated Organic Solids," full chemical name, accumulation start date, and associated hazards. | Store in a designated satellite accumulation area at or near the point of generation. Keep container closed when not in use. |
| Chemically resistant, sealable container (e.g., HDPE or glass carboy) | Liquid waste (solutions) | "HAZARDOUS WASTE," "Halogenated Organic Solvents," full chemical name and concentration of all components, accumulation start date, and associated hazards. | Store in a designated satellite accumulation area with secondary containment. Keep container closed when not in use. Do not fill beyond 90% capacity. |
Source: Adapted from general laboratory waste guidelines[10][11][12].
Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[12][13].
Step 1: Waste Collection Collect all waste containing this compound in the appropriate, labeled hazardous waste container as described in the table above. This includes any contaminated materials such as gloves, weigh boats, and pipette tips.
Step 2: Container Management Ensure the waste container is kept tightly sealed when not in use. Each time waste is added to the container, update the contents log if required by your institution.
Step 3: Arrange for Pickup Once the container is full or has reached the designated accumulation time limit (often six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10][14]. Do not transport hazardous waste yourself[13].
Step 4: Decontamination of Empty Containers An empty container that held this compound must be properly decontaminated before being discarded. Triple rinse the container with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound. The rinseate must be collected and disposed of as hazardous liquid waste[13]. After triple rinsing, deface or remove the original label, and the container may then be disposed of as regular lab glass or plastic, in accordance with institutional policy.
Emergency Procedures for Spills
In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal[1][15]. Do not allow the spilled material to enter drains or waterways[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. fishersci.com [fishersci.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-amino-3-chlorophenylboronic acid pinacol ester
Essential Safety and Handling Guide for 4-amino-3-chlorophenylboronic acid pinacol ester
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS RN: 721960-43-6). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇BClNO₂[1][2] |
| Molecular Weight | 253.53 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 50-55 °C |
| Storage Temperature | 2-8°C (Long-term)[3] |
Hazard Identification
This compound is classified as harmful if swallowed.[4][5] It can cause skin, eye, and respiratory irritation.[6][7][8]
GHS Hazard Statements:
-
H413: May cause long lasting harmful effects to aquatic life[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[9][10] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[6][9][10] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[10] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[6][10] | Minimizes the risk of respiratory tract irritation. |
Operational and Disposal Plans
Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[9][10]
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[9]
-
Do not pour waste down the drain.[9]
-
Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[9]
Emergency Procedures
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[9]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]
-
Clean-Up: Carefully sweep or vacuum the spilled material into a designated hazardous waste container. Avoid generating dust.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12] |
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. This compound AldrichCPR 721960-43-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 4-Amino-3-fluorophenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. keyorganics.net [keyorganics.net]
- 12. aksci.com [aksci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
